Product packaging for Diosbulbin J(Cat. No.:CAS No. 1187951-06-9)

Diosbulbin J

Cat. No.: B1151899
CAS No.: 1187951-06-9
M. Wt: 378.4 g/mol
InChI Key: VFBSFVHKKKXNHM-JFQAYLLPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diosbulbin J (CAS 1187951-06-9) is a diterpene lactone compound identified in the traditional medicinal herb Dioscorea bulbifera L. . It has a molecular formula of C 19 H 22 O 8 and a molecular weight of 378.4 g/mol . The compound is supplied as a solid powder and should be stored refrigerated at 2-8°C . Compounds from the Diosbulbin family, such as Diosbulbin B and Diosbulbin C, are under active investigation for their potent biological activities, providing context for the research interest in this class of molecules . Diosbulbin B, a major analog, has been extensively studied and is known to be a key contributor to the hepatotoxicity of its plant source, primarily through metabolic activation that leads to protein covalent binding . In contrast, other analogs like Diosbulbin C have demonstrated significant anti-cancer properties, showing efficacy in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest . Another study found that Diosbulbin B exhibited anti-NSCLC effects by targeting the YY1 protein, inducing cell cycle arrest and apoptosis . This highlights the diverse and structure-dependent bioactivity within this chemical family. As a structurally defined component of Dioscorea bulbifera L., this compound is a valuable chemical reference standard and a candidate for exploring new biological pathways. Researchers can utilize this compound for analytical profiling, metabolic studies, and screening for potential pharmacological activities in various disease models. This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O8 B1151899 Diosbulbin J CAS No. 1187951-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBSFVHKKKXNHM-JFQAYLLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102620
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187951-06-9
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Diosbulbin J from Dioscorea bulbifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of diosbulbin J, a norditerpenoid lactone found in the tubers of Dioscorea bulbifera. Due to the limited availability of research focused exclusively on this compound, this document outlines a generalized procedure adapted from established protocols for the isolation of other structurally related diosbulbins, such as diosbulbin B and C, from the same plant source. The provided protocols and data should be considered as a foundational framework for the development of a specific and optimized isolation strategy for this compound.

Overview of Dioscorea bulbifera and its Bioactive Compounds

Dioscorea bulbifera L., commonly known as the air potato, is a species of yam in the family Dioscoreaceae. It is recognized for its use in traditional medicine for treating a variety of ailments, including goiter, gastric cancer, and rectal carcinoma.[1] The tubers of this plant are a rich source of various bioactive compounds, including furanonorditerpenoids (such as diosbulbins), steroidal saponins, and bibenzyl derivatives. Several diosbulbins, including diosbulbin B and C, have been isolated and studied for their biological activities.[2]

Experimental Protocols

The following protocols are compiled from various studies on the isolation of compounds from Dioscorea bulbifera. These should be adapted and optimized for the specific isolation of this compound.

Plant Material and Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the tubers of Dioscorea bulbifera.

Materials:

  • Tubers of Dioscorea bulbifera

  • Methanol or Ethanol (95%)

  • Grinder or blender

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Fresh tubers of Dioscorea bulbifera should be washed thoroughly to remove any soil and debris. The tubers are then air-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Once dried, the tubers are ground into a fine powder.

  • Extraction: The powdered tuber material is macerated in a suitable solvent. Methanol or 95% ethanol are commonly used.[3] A general ratio is 1:10 (w/v) of plant material to solvent. The mixture is stirred or agitated periodically and left to extract at room temperature for 48-72 hours.[3]

  • Filtration and Concentration: The extract is filtered through filter paper to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Chromatographic Purification

Objective: To isolate this compound from the crude extract through a series of chromatographic techniques.

Materials:

  • Crude extract of Dioscorea bulbifera

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude extract is adsorbed onto a small amount of silica gel to create a dry slurry.

    • A glass column is packed with silica gel in a suitable non-polar solvent (e.g., n-hexane).

    • The crude extract slurry is loaded onto the top of the column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fractions are collected using a fraction collector.

  • Thin Layer Chromatography (TLC) Monitoring:

    • The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values).

    • A suitable solvent system for TLC development needs to be determined empirically.

    • The spots on the TLC plates can be visualized under a UV lamp (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Fractions with similar TLC profiles are pooled together.

  • Further Purification by Column Chromatography:

    • The pooled fractions containing the compound of interest are subjected to further rounds of silica gel column chromatography using different solvent systems to achieve better separation.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, preparative or semi-preparative HPLC is often employed.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile.[4] The specific gradient conditions must be optimized for the separation of this compound.

    • The eluent is monitored by a UV detector at a suitable wavelength (e.g., 210-220 nm for norditerpenoids).

    • The peak corresponding to this compound is collected.

Characterization of this compound

Once isolated, the purity and structure of this compound must be confirmed using various analytical techniques.

TechniquePurposeTypical Observations for Diterpenoid Lactones
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single, sharp peak under optimized conditions.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Provides the molecular ion peak (e.g., [M+H]+, [M+Na]+) and fragmentation patterns characteristic of the diosbulbin skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (¹H, ¹³C, COSY, HSQC, HMBC).¹H NMR will show characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups. ¹³C NMR will show signals for carbonyl carbons of the lactone rings, olefinic carbons, and other carbons in the diterpenoid core. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for establishing the connectivity of protons and carbons to determine the complete structure.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the lactone rings, and carbon-carbon double bonds (C=C).
X-ray Crystallography Absolute stereochemistry determination.Provides the precise three-dimensional structure of the molecule if a suitable crystal can be obtained.

Quantitative Data

ParameterValueMethod of Determination
Starting amount of dried D. bulbifera tuber powder e.g., 1 kgWeighing balance
Weight of crude methanol extract e.g., 100 gWeighing balance
Yield of crude extract e.g., 10%(Weight of crude extract / Starting amount of powder) x 100
Weight of isolated this compound e.g., 50 mgWeighing balance
Overall yield of this compound e.g., 0.005%(Weight of isolated this compound / Starting amount of powder) x 100
Purity of isolated this compound e.g., >98%HPLC-UV

Visualizations

Experimental Workflow

experimental_workflow start Dried Dioscorea bulbifera Tuber Powder extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_column1 Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->silica_column1 tlc TLC Monitoring silica_column1->tlc pooling Pooling of Fractions tlc->pooling silica_column2 Further Silica Gel Column Chromatography (e.g., chloroform/methanol gradient) pooling->silica_column2 hplc Preparative HPLC (C18, water/methanol gradient) silica_column2->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Characterization (NMR, MS, etc.) pure_compound->characterization

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound are not yet elucidated, studies on the structurally similar diosbulbin C have shown an inhibitory effect on the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[2] This pathway could be a potential area of investigation for this compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Diosbulbin This compound (Hypothesized) Diosbulbin->AKT inhibits (Hypothesized)

Caption: Hypothesized inhibitory effect of this compound on the PI3K/AKT pathway.

Conclusion

The isolation of this compound from Dioscorea bulbifera presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The methodologies outlined in this guide, though generalized, provide a robust starting point for developing a specific and efficient isolation protocol. Further research is imperative to establish the precise quantitative yields, detailed spectroscopic data, and the specific biological activities and signaling pathways associated with this compound. Such studies will be crucial in unlocking the full therapeutic potential of this and other related compounds from Dioscorea bulbifera.

References

Unraveling the Architecture of Diosbulbin J: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Note: Extensive literature searches for "diosbulbin J" did not yield specific data for a compound with this designation. The following guide details the structural elucidation of the closely related and well-characterized diosbulbin B , a representative norditerpenoid from Dioscorea bulbifera. The methodologies and data presentation serve as a blueprint for the structural determination of novel compounds within this class.

The structural elucidation of natural products is a cornerstone of drug discovery and development. Diosbulbins, a class of furanonorditerpenoids isolated from the tubers of Dioscorea bulbifera, have garnered significant interest due to their diverse biological activities. This guide provides an in-depth technical overview of the analytical techniques and data interpretation used to determine the complex three-dimensional structure of these molecules, using diosbulbin B as a primary example.

Spectroscopic and Spectrometric Data

The determination of a novel molecular structure is a puzzle solved by assembling pieces of evidence from various analytical techniques. For diosbulbins, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most critical tools.

Table 1: NMR Spectroscopic Data for Diosbulbin B

While specific ¹H and ¹³C NMR data for "this compound" are unavailable in the current literature, the following table for diosbulbin B illustrates the type of data crucial for structural assignment. These values are typically reported in parts per million (ppm) relative to a standard, and coupling constants (J) are given in Hertz (Hz).

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Coupling Constants (J, Hz)
135.21.95 (m)-
270.84.84 (brt)4.8
378.15.20 (d)4.8
445.33.46 (m)-
542.1--
682.55.05 (s)-
7138.7--
8141.27.45 (s)-
9111.86.55 (s)-
1048.92.60 (d)12.0
1128.72.10 (m), 1.80 (m)-
1270.15.50 (t)8.0
13175.2--
14143.57.60 (s)-
15108.9--
16170.1--
1720.91.15 (s)-
OMe52.33.63 (s)-

Note: The data presented is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for Diosbulbin B

High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule, which is fundamental for determining its molecular formula.

Ionization ModeMass-to-Charge Ratio (m/z)Molecular Formula
ESI+[M+H]⁺, [M+Na]⁺C₁₉H₂₀O₆

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections outline the typical methodologies employed in the structural elucidation of diosbulbins.

2.1 Isolation and Purification

The initial step involves the extraction and isolation of the target compound from its natural source.

  • Extraction: Dried and powdered tubers of Dioscorea bulbifera are typically extracted with a solvent such as ethanol or methanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

2.2 NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Provides information about the number of different types of carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds away, which is crucial for connecting different fragments of the molecule.

2.3 Mass Spectrometry

Mass spectrometry provides information about the mass and molecular formula of a compound.

  • Sample Introduction: The purified compound, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for natural products, which typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental composition.

2.4 X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the complete three-dimensional structure, including the relative and absolute stereochemistry.[1]

  • Crystallization: The purified compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

Visualization of Elucidation Workflow

The logical flow of experiments is critical in piecing together the structural puzzle.

elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_structure Structure Determination Extraction Extraction (e.g., Ethanol) Fractionation Fractionation (Liquid-Liquid) Extraction->Fractionation Chromatography Chromatography (Silica, HPLC) Fractionation->Chromatography MS Mass Spectrometry (HR-ESI-MS) Chromatography->MS NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MolFormula Molecular Formula MS->MolFormula PlanarStructure Planar Structure NMR->PlanarStructure MolFormula->PlanarStructure Stereochemistry Stereochemistry (NOESY/ROESY, X-ray) PlanarStructure->Stereochemistry FinalStructure Final 3D Structure Stereochemistry->FinalStructure

Caption: Workflow for the structural elucidation of a novel natural product.

Key Correlative Spectroscopy Relationships

Two-dimensional NMR experiments are pivotal in assembling the molecular structure. The diagram below illustrates the key correlations used to build the carbon skeleton.

nmr_correlations cluster_structure_fragments Structural Information COSY ¹H-¹H COSY Identifies adjacent protons (e.g., H-1 to H-2) SpinSystems Spin Systems (Proton Chains) COSY->SpinSystems HSQC ¹H-¹³C HSQC Connects protons to their directly attached carbons (e.g., H-6 to C-6) CH_Connections Direct C-H Bonds HSQC->CH_Connections HMBC ¹H-¹³C HMBC Long-range correlations (2-3 bonds) (e.g., H-17 to C-5) MolecularSkeleton Molecular Skeleton Assembly HMBC->MolecularSkeleton SpinSystems->MolecularSkeleton CH_Connections->MolecularSkeleton

Caption: Role of 2D NMR experiments in determining molecular structure.

The structural elucidation of diosbulbins, exemplified by diosbulbin B, is a systematic process that relies on the synergistic use of modern analytical techniques. A thorough and logical application of these methods, from isolation to spectroscopic analysis and final structure confirmation, is paramount for the accurate characterization of these and other complex natural products. This foundational knowledge is critical for advancing the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to Diosbulbin J: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin J is a naturally occurring furanoid norditerpene isolated from the tubers of Dioscorea bulbifera. This document provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental protocols for its isolation and characterization. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex norditerpenoid lactone characterized by a furan ring fused to a polycyclic core. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂O₈[1]
Molecular Weight 378.4 g/mol [1]
Purity ≥98%[1]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Source Roots of Dioscorea bulbifera[1]

Biological Properties

The biological activities of many diosbulbins, such as diosbulbin B and C, have been investigated, revealing potential antitumor and hepatotoxic effects.[2][3] However, specific biological data for this compound is not extensively documented in publicly available literature. Further research is required to fully characterize its pharmacological and toxicological profile.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from Dioscorea bulbifera, based on common practices for separating furanoid norditerpenes.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Separation A Air-dried and powdered tubers of Dioscorea bulbifera B Extraction with 95% Ethanol A->B C Concentration under reduced pressure B->C D Suspension in H₂O C->D E Partitioning with Petroleum Ether D->E remove non-polar compounds F Partitioning with Ethyl Acetate D->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Elution with gradient of CHCl₃-MeOH H->I J Collection of Fractions I->J K Sephadex LH-20 Column Chromatography J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was established using a combination of spectroscopic techniques.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation MS Mass Spectrometry (MS) - Determine molecular weight and formula NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for detailed structural framework - 2D NMR (COSY, HMQC, HMBC) for connectivity MS->NMR IR Infrared (IR) Spectroscopy - Identify functional groups IR->NMR Xray X-ray Crystallography (if suitable crystals are obtained) NMR->Xray for absolute stereochemistry signaling_pathway cluster_cell_regulation Potential Cellular Targets (Hypothetical for this compound) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellCycle Cell Cycle Progression mTOR->CellCycle DiosbulbinJ This compound (Potential Interaction) DiosbulbinJ->AKT ?

References

The Biosynthesis Pathway of Diosbulbin J in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin J, a furanonorditerpenoid found in plants of the Dioscorea genus, belongs to a class of compounds with significant biological activities and toxicological profiles. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance production of valuable derivatives or mitigate the formation of toxic compounds. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis. Due to the limited direct research on this compound, this guide presents a putative pathway constructed from the established biosynthesis of structurally related clerodane diterpenes. It details the proposed enzymatic steps, precursor molecules, and key intermediates. Furthermore, this document compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for key research areas, including metabolite extraction, enzyme assays, and heterologous expression for pathway elucidation. Visual diagrams generated using the DOT language are provided to illustrate the proposed pathways and workflows.

Introduction: The Current State of Knowledge

The complete and experimentally validated biosynthetic pathway of this compound in plants has not yet been fully elucidated. Much of the research on Dioscorea metabolites has focused on the biosynthesis of steroidal saponins, such as diosgenin, or the metabolism and hepatotoxicity of other furanonorditerpenoids like diosbulbin B in animal models.

Diosbulbins are classified as clerodane-type furanonorditerpenoids. The biosynthesis of clerodane diterpenes is understood to proceed from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). This guide, therefore, outlines a putative biosynthetic pathway for this compound based on the established steps in clerodane diterpene formation and the likely subsequent oxidative modifications required to form the characteristic furan ring and lactone moieties of the diosbulbin scaffold.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

  • Formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

  • Construction of the core clerodane diterpene skeleton.

  • Post-modification of the clerodane skeleton to yield this compound.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids, where diterpene biosynthesis predominantly occurs. A series of three IPP molecules are sequentially added to DMAPP by geranylgeranyl pyrophosphate synthase (GGPS) to form the C20 precursor, GGPP.

Stage 2: Formation of the Clerodane Skeleton

The formation of the bicyclic clerodane skeleton from the linear GGPP is a critical step catalyzed by a pair of diterpene synthases (DTS).[1][2]

  • Cyclization by a Class II Diterpene Synthase: GGPP is first cyclized by a class II DTS, which contains a conserved DxDD motif, to form a labdane-type diphosphate intermediate, such as copalyl diphosphate (CPP) or a stereoisomer.[3]

  • Rearrangement and Second Cyclization by a Class I Diterpene Synthase: The labdane-type intermediate is then acted upon by a class I DTS, which contains a conserved DDxxD motif. This enzyme facilitates the ionization of the diphosphate group and a subsequent series of rearrangements and a second cyclization to form the characteristic decalin core of the clerodane skeleton.[2][3]

The proposed initial stages of this compound biosynthesis are depicted in the following pathway diagram.

Diosbulbin_J_Biosynthesis_Part1 cluster_0 Plastid IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPS Labdane_Intermediate Labdane-type Intermediate (e.g., (+)-CPP) GGPP->Labdane_Intermediate Class II DTS Clerodane_Skeleton Clerodane Skeleton Labdane_Intermediate->Clerodane_Skeleton Class I DTS

Figure 1: Proposed initial steps in the biosynthesis of the clerodane skeleton.
Stage 3: Oxidative Modifications of the Clerodane Skeleton

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the clerodane skeleton. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known to be involved in the late-stage functionalization of terpenoids.[4] These modifications would include hydroxylations, epoxidations, and rearrangements to form the characteristic furan ring and the α,β-unsaturated γ-lactone ring system of this compound.

While the specific CYPs involved in this compound biosynthesis have not been identified, studies on other furanoterpenoids suggest the involvement of this enzyme class. For instance, the metabolism of diosbulbin B in animals is mediated by CYP3A4.[5][6] It is plausible that homologous plant CYPs are responsible for the biosynthesis of the furan moiety in Dioscorea species.

The proposed logic for the final steps is outlined below.

Diosbulbin_J_Biosynthesis_Part2 Clerodane_Skeleton Clerodane Skeleton Hydroxylated_Intermediates Hydroxylated Intermediates Clerodane_Skeleton->Hydroxylated_Intermediates CYP450s Furan_Ring_Formation Furan Ring Formation Hydroxylated_Intermediates->Furan_Ring_Formation CYP450s Lactone_Formation Lactone Formation Furan_Ring_Formation->Lactone_Formation Dehydrogenases/ Oxidases Diosbulbin_J This compound Lactone_Formation->Diosbulbin_J Further Oxidations

Figure 2: Proposed oxidative modifications leading to this compound.

Quantitative Data

As the biosynthesis pathway of this compound is not yet elucidated, there is no available quantitative data on enzyme kinetics or reaction rates. However, methods for the quantification of related compounds in Dioscorea bulbifera have been established and are summarized below. These methods can serve as a starting point for developing assays for this compound and its precursors.

CompoundPlant MaterialMethodConcentration RangeReference
DiosgeninD. bulbifera bulbilsHPLC-UV1.00 - 12.00 µg/cm³[7]
DiosgeninD. bulbifera accessionsHPLC0.36 - 0.996 mg/g[8]
Total SaponinsD. bulbifera bulbilsGravimetricNot specified[8]
Diosbulbin BD. bulbifera from various locationsNot specifiedVaries up to 47-fold[9]

Experimental Protocols

This section provides detailed methodologies for key experiments that would be essential for elucidating and validating the proposed biosynthetic pathway of this compound.

Protocol 1: Extraction and Analysis of Diterpenoids from Dioscorea Species

This protocol is adapted from general methods for terpene extraction.[10][11]

Materials:

  • Dioscorea bulbifera plant tissue (e.g., tubers, leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Glass vials

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Immediately transfer the powdered tissue to a glass vial and add 10 mL of a hexane:ethyl acetate (85:15, v/v) solvent mixture. The ratio can be adjusted based on the polarity of the target compounds.

  • Incubation: Seal the vial and shake at room temperature for 4-6 hours or overnight.

  • Filtration and Drying: Filter the extract to remove plant debris. Dry the solvent by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract using GC-MS or LC-MS. For GC-MS, derivatization (e.g., silylation) may be necessary for less volatile compounds. An appropriate temperature program and column should be selected to achieve good separation.

Protocol 2: Heterologous Expression of Candidate Genes in Nicotiana benthamiana

This protocol for transient expression in N. benthamiana is a common method for functional characterization of plant enzymes.[12]

Materials:

  • Candidate genes (e.g., DTS, CYPs) cloned into a suitable plant expression vector.

  • Agrobacterium tumefaciens strain (e.g., LBA4404).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • LB medium with appropriate antibiotics.

  • Infiltration buffer (10 mM MES, 10 mM MgCl₂, 100 µM acetosyringone).

  • Syringes (1 mL, without needle).

Procedure:

  • Transformation of Agrobacterium: Transform the plant expression vector containing the gene of interest into A. tumefaciens.

  • Culture Preparation: Grow a starter culture of the transformed Agrobacterium overnight in LB medium with antibiotics. Inoculate a larger culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Cell Preparation: Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 0.5. Incubate at room temperature for 2-3 hours.

  • Agroinfiltration: Infiltrate the abaxial side of the leaves of N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.

  • Incubation and Harvest: Grow the infiltrated plants for 4-5 days. Harvest the infiltrated leaf patches for metabolite analysis.

  • Metabolite Extraction and Analysis: Extract metabolites from the harvested tissue using Protocol 1 and analyze by GC-MS or LC-MS to identify new products formed by the expressed enzyme.

The workflow for heterologous expression is illustrated below.

Heterologous_Expression_Workflow Gene_Cloning Clone Candidate Gene into Expression Vector Agro_Transformation Transform Agrobacterium Gene_Cloning->Agro_Transformation Culture_Growth Grow Agrobacterium Culture Agro_Transformation->Culture_Growth Infiltration Infiltrate N. benthamiana Leaves Culture_Growth->Infiltration Incubation Incubate Plants (4-5 days) Infiltration->Incubation Harvesting Harvest Infiltrated Tissue Incubation->Harvesting Metabolite_Extraction Extract Metabolites Harvesting->Metabolite_Extraction Analysis GC-MS / LC-MS Analysis Metabolite_Extraction->Analysis

Figure 3: Workflow for heterologous expression and functional analysis.
Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

This protocol provides a general method for assessing the activity of CYP enzymes with a putative substrate.[13]

Materials:

  • Microsomes isolated from a heterologous expression system (e.g., yeast, insect cells) expressing the candidate CYP.

  • Putative substrate (e.g., a clerodane intermediate).

  • NADPH.

  • Phosphate buffer (pH 7.4).

  • Quenching solution (e.g., acetonitrile or methanol).

  • LC-MS for product analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 10-50 pmol of CYP), the substrate (at a concentration range to determine kinetics), and phosphate buffer to a final volume of 100-200 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The time should be optimized to ensure linearity of the reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (e.g., acetonitrile).

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to detect and quantify the product(s).

Conclusion and Future Directions

The biosynthesis of this compound is a scientifically significant but underexplored area. The putative pathway presented in this guide, based on the biosynthesis of related clerodane diterpenes, provides a solid foundation for future research. The immediate next steps should involve transcriptomic and genomic analyses of Dioscorea bulbifera to identify candidate diterpene synthase and cytochrome P450 genes. The experimental protocols outlined herein can then be employed for the functional characterization of these candidate genes to validate their roles in the this compound pathway. A full elucidation of this pathway will not only provide fundamental insights into plant secondary metabolism but also open avenues for the biotechnological production of novel pharmaceuticals and the development of safer varieties of Dioscorea for medicinal and nutritional use.

References

The Enigmatic Diterpenoid: Unraveling the Natural Occurrence and Distribution of Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Diosbulbin J, a clerodane-type diterpenoid lactone, represents a fascinating yet underexplored constituent within the complex chemical arsenal of the plant kingdom. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and distribution of this compound, primarily aimed at researchers, scientists, and professionals in drug development. Due to the nascent stage of research focused specifically on this compound, this paper also highlights the significant knowledge gaps and opportunities for future investigation.

Primary Natural Source: Dioscorea bulbifera L.

The principal, and thus far only confirmed, natural source of this compound is the tuber of Dioscorea bulbifera L. , commonly known as the air potato. This plant is a member of the Dioscoreaceae family and is found in tropical and subtropical regions of Asia, Africa, and the Americas. D. bulbifera is well-documented in traditional medicine for treating a variety of ailments; however, it is also known for its toxicity, which is attributed to its rich and diverse composition of diterpenoid lactones, including the diosbulbins.

While several diosbulbins, notably B and C, have been identified as major components of D. bulbifera extracts, this compound is considered a minor constituent. The concentration and presence of this compound, like other secondary metabolites in this species, are thought to be influenced by geographical location, environmental conditions, and the specific chemotype of the plant.

Quantitative Distribution: A Significant Knowledge Gap

A thorough review of the existing scientific literature reveals a significant paucity of quantitative data regarding the distribution of this compound. Unlike its more abundant isomer, diosbulbin B, for which concentration in D. bulbifera tubers has been reported to vary significantly by geographical origin, no such detailed analyses are publicly available for this compound. This lack of quantitative data presents a considerable challenge for researchers and drug development professionals seeking to explore the therapeutic potential of this specific compound.

Table 1: Quantitative Data on this compound (Current Status)

Plant SpeciesPlant PartGeographic OriginConcentration of this compoundReference
Dioscorea bulbifera L.TuberNot SpecifiedData Not AvailableN/A

The absence of standardized analytical methods and reference standards for this compound has likely contributed to this knowledge gap. Future research efforts are critically needed to develop and validate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), to accurately quantify this compound in various plant matrices.

Experimental Protocols: Isolation and Characterization

Detailed experimental protocols specifically for the isolation and purification of this compound are not extensively documented in the literature. However, general methodologies for the separation of diterpenoid lactones from D. bulbifera can be adapted. These protocols typically involve a multi-step process.

General Extraction and Fractionation Workflow

The following diagram illustrates a generalized workflow for the extraction and fractionation of diosbulbins from D. bulbifera tubers, which would be the initial step in isolating this compound.

G start Powdered D. bulbifera Tubers extraction Solvent Extraction (e.g., Ethanol, Acetone) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (e.g., with n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partition fractions Polar and Non-polar Fractions partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions containing Diosbulbins chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc diosbulbin_j Isolated this compound hplc->diosbulbin_j

Generalized workflow for diosbulbin isolation.

Protocol Details:

  • Extraction: The dried and powdered tubers of D. bulbifera are typically subjected to extraction with a polar solvent such as ethanol or acetone using methods like maceration, Soxhlet extraction, or reflux.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Diterpenoid lactones are typically found in the moderately polar fractions.

  • Chromatographic Separation: The enriched fractions are further purified using various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography.

  • Final Purification: Final isolation of individual diosbulbins, including the minor constituent this compound, would likely require preparative High-Performance Liquid Chromatography (HPLC).

Characterization of the isolated this compound would then be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure.

Biosynthesis and Signaling Pathways: An Uncharted Territory

Currently, there is no specific information available in the scientific literature regarding the biosynthetic pathway of this compound. While the general pathway for the biosynthesis of diterpenoids is understood to proceed via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP), the specific cyclases, oxygenases, and other enzymes involved in the intricate steps leading to the formation of the clerodane skeleton of this compound have not been elucidated.

Similarly, the biological activities and potential signaling pathways modulated by this compound remain unknown. Research on other diosbulbins, such as diosbulbin B and C, has indicated activities including cytotoxicity in cancer cell lines, hepatotoxicity, and effects on various signaling pathways. However, it is crucial to note that even minor stereochemical differences between isomers can lead to vastly different biological activities. Therefore, it is not possible to extrapolate the activities of other diosbulbins to this compound.

The following diagram represents the current void in our understanding of this compound's interactions at a molecular level.

G diosbulbin_j This compound unknown_target Unknown Molecular Targets and Signaling Pathways diosbulbin_j->unknown_target interacts with unknown_pathway Unknown Biosynthetic Pathway unknown_pathway->diosbulbin_j leads to

An In-depth Technical Guide to Diosbulbin J: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the furanonorditerpenoid, diosbulbin J, a natural product isolated from the tubers of Dioscorea bulbifera. While research on this specific compound is nascent, this document consolidates the available information on its discovery, historical context through the traditional use of its source plant, and its chemical characteristics. Due to the limited specific data on this compound's biological activity, this guide also presents analogous data from closely related compounds, diosbulbin B and C, to provide a contextual framework for potential future research. This includes quantitative data on cytotoxicity, detailed experimental protocols for isolation and biological assays, and visualizations of relevant signaling pathways.

Introduction and Historical Background

The discovery of novel bioactive compounds from medicinal plants is a cornerstone of modern drug development. The genus Dioscorea has been a rich source of such compounds, with a long history of use in traditional medicine.

Traditional Use of Dioscorea bulbifera

Dioscorea bulbifera, commonly known as the air potato or yam, has been utilized for centuries in traditional Indian and Chinese medicine.[1] Its tubers have been traditionally used to treat a wide range of ailments, including sore throat, goiter, gastric cancer, and carcinoma of the rectum. In Indian traditional medicine, it has been applied for conditions such as piles, dysentery, syphilis, and ulcers, and used for its analgesic and anti-inflammatory properties.[1] The plant is recognized for containing a variety of bioactive compounds, including alkaloids, flavonoids, saponins, and steroids, which are believed to contribute to its therapeutic effects.[2]

Discovery of this compound

This compound was first isolated and identified from the root tubers of Dioscorea bulbifera L. by a team of researchers, with their findings published in 2009 in the Chemical & Pharmaceutical Bulletin.[3] In this seminal work, two new furanoid norditerpenes were reported, one of which was designated as this compound. The structure of this novel compound was elucidated through extensive spectroscopic analysis.[3]

Chemical Properties of this compound

The initial discovery paper laid the groundwork for understanding the chemical nature of this compound.

PropertyValueSource
Molecular Formula C₁₉H₂₂O₈Okada, Y. et al. (2009)
Compound Type FuranonorditerpeneOkada, Y. et al. (2009)
Source Root tubers of Dioscorea bulbifera L.Okada, Y. et al. (2009)

Biological Activity and Therapeutic Potential (Context from Related Diosbulbins)

As of the latest literature review, specific biological activity data for this compound remains unpublished. However, extensive research on its close structural analogs, diosbulbin B and C, provides valuable insights into the potential therapeutic applications and mechanisms of action for this class of compounds.

Cytotoxicity of Diosbulbin B and C

Studies on diosbulbin B and C have demonstrated their cytotoxic effects against various cancer cell lines. This data is presented here to offer a comparative basis for future studies on this compound.

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)Source
Diosbulbin B A549 (NSCLC)CCK-84844.61MedchemExpress
Diosbulbin B PC-9 (NSCLC)CCK-84822.78MedchemExpress
Diosbulbin C A549 (NSCLC)CCK-848100.2[2]
Diosbulbin C NCI-H1299 (NSCLC)CCK-848141.9[2]
Diosbulbin C HELF (Normal Lung)CCK-848228.6[2]
Potential Signaling Pathways

Research into diosbulbin C has suggested its involvement in key signaling pathways related to cancer cell proliferation and survival. Network pharmacology analyses have identified potential targets such as AKT1, DHFR, and TYMS.[2][4] The downregulation of these targets may lead to cell cycle arrest and inhibition of tumor growth.

Below is a logical diagram illustrating the proposed mechanism of action for diosbulbin C, which could serve as a model for investigating this compound.

Diosbulbin_C_Pathway Diosbulbin_C Diosbulbin C AKT AKT1 Diosbulbin_C->AKT inhibits DHFR DHFR Diosbulbin_C->DHFR inhibits TYMS TYMS Diosbulbin_C->TYMS inhibits Proliferation Cell Proliferation AKT->Proliferation promotes DHFR->Proliferation promotes TYMS->Proliferation promotes CellCycleArrest G0/G1 Phase Cell Cycle Arrest

Caption: Proposed mechanism of Diosbulbin C in NSCLC.

Experimental Protocols

This section provides detailed methodologies for the isolation of diosbulbins and the assessment of their biological activity, based on published literature for related compounds. These protocols can be adapted for the study of this compound.

Isolation of Furanonorditerpenes from Dioscorea bulbifera

The following is a generalized protocol based on the methods described for the isolation of various diosbulbins. The specific details for this compound would be found in the 2009 Chemical & Pharmaceutical Bulletin article.

Workflow for Isolation:

Isolation_Workflow Start Dried tubers of Dioscorea bulbifera Extraction Extraction with 95% Ethanol Start->Extraction Partition Partitioning with Ethyl Acetate and Water Extraction->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Chromatography1 Silica Gel Column Chromatography EtOAc->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Caption: General workflow for isolating diosbulbins.

Detailed Steps:

  • Plant Material: Air-dried and powdered tubers of Dioscorea bulbifera.

  • Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on diosbulbin C.[2]

  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H1299) and a normal human lung fibroblast cell line (HELF) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

  • CCK-8 Assay: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Synthesis of this compound

Currently, there is no published literature detailing the chemical synthesis of this compound. The synthesis of furanonorditerpenoids is a complex challenge in organic chemistry.

Future Directions

The discovery of this compound opens up new avenues for research. The immediate priorities should be:

  • Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure this compound is essential.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the molecular targets and signaling pathways affected by this compound will be necessary.

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive preclinical and clinical studies and allow for the synthesis of analogs with potentially improved therapeutic properties.

Conclusion

This compound is a relatively recently discovered natural product from the medicinally important plant Dioscorea bulbifera. While its specific biological activities are yet to be reported, the known therapeutic effects of its source plant and the demonstrated cytotoxicity of related diosbulbins suggest that this compound holds promise as a lead compound for drug discovery. This technical guide provides the foundational information necessary to stimulate and guide future research into this intriguing furanonorditerpenoid.

References

Spectroscopic Analysis of Diosbulbin J: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic dataset for diosbulbin J, including detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not currently available in the public domain. Extensive searches of scientific literature and chemical databases did not yield specific ¹H NMR, ¹³C NMR, or mass spectral data for this particular norditerpenoid.

This technical guide will, therefore, provide a template for the presentation of such data, utilizing spectroscopic information from the closely related and well-characterized compound, diosbulbin B, as a representative example. This will serve as a framework for researchers and drug development professionals on how to structure and interpret such data once it becomes available for this compound. Additionally, this document outlines the standard experimental protocols for obtaining NMR and MS data for this class of compounds and includes a conceptual workflow for the isolation and characterization of novel natural products like this compound.

Spectroscopic Data (Exemplified by Diosbulbin B)

The following tables present the ¹H and ¹³C NMR spectroscopic data for diosbulbin B, a related norditerpenoid lactone isolated from Dioscorea bulbifera. This data is critical for the structural elucidation and verification of such complex natural products.

Table 1: ¹H NMR Spectroscopic Data of Diosbulbin B (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.15m
1.85m
24.10dd11.5, 4.5
43.30d8.0
52.80m
2.05m
1.75m
2.20m
1.90m
92.95d6.0
102.50d6.0
125.05s
146.40s
157.45s
167.40s
20-CH₃1.15s
Table 2: ¹³C NMR Spectroscopic Data of Diosbulbin B (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
135.2
270.1
3170.5
450.3
545.8
628.7
730.5
882.1
955.6
1048.2
11125.4
1270.8
13125.8
14109.7
15143.5
16139.1
17175.4
18172.3
19-
2018.9
Mass Spectrometry Data of Diosbulbin B

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For diosbulbin B (C₁₉H₂₀O₆), the expected monoisotopic mass would be calculated and compared with the experimentally observed value.

  • Molecular Formula: C₁₉H₂₀O₆

  • Calculated Monoisotopic Mass: 344.1260 g/mol

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺, [M+Na]⁺) or negative mode ([M-H]⁻).

  • Observed m/z: The observed mass-to-charge ratio would be reported, for example, as m/z 345.1333 [M+H]⁺.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of norditerpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; or dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers can reference to the residual solvent signal.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A one-dimensional carbon spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (i.e., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin, or ACD/NMR Processor).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • A dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • The solution may be infused directly into the mass spectrometer or injected into an LC system for separation prior to MS analysis.

Data Acquisition:

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds as it is a soft ionization method that typically produces intact molecular ions.

  • Mass Analysis: The mass analyzer is set to scan a relevant mass range to detect the molecular ion of the compound. High-resolution measurements are performed to obtain accurate mass data.

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and fragmented in the gas phase (e.g., through collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Data Processing: The mass spectral data is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the elements. The fragmentation pattern from the MS/MS experiment is interpreted to confirm the proposed structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound from a plant source.

experimental_workflow Workflow for Isolation and Characterization of this compound cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation plant_material Plant Material (Dioscorea bulbifera) extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction fractionation Liquid-Liquid Fractionation extraction->fractionation column_chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms structure Structure of This compound nmr->structure ms->structure

An In-depth Technical Guide to the Physicochemical Characteristics of Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin J is a naturally occurring furanoid norditerpene isolated from the tubers of Dioscorea bulbifera L.[1]. This class of compounds, including the well-studied diosbulbins B and C, has garnered significant interest in the scientific community for its potential therapeutic applications and notable biological activities, which include anticancer and hepatotoxic effects[2][3][4]. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its analysis and biological evaluation, and insights into its potential signaling pathways.

Physicochemical Characteristics

This compound is a diterpenoid compound with a complex chemical structure. The following table summarizes its key physicochemical properties. While the precise spectroscopic data and melting point are detailed in the Chemical & Pharmaceutical Bulletin, 2009, 57(6):625-627, this guide provides a consolidated overview of its known characteristics[1].

PropertyValueSource
Chemical Formula C₁₉H₂₂O₈[5]
Molecular Weight 378.4 g/mol [5]
CAS Number 1187951-06-9[5]
Physical Description Powder[1]
Purity ≥98% by HPLC[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][5]
Storage 2-8°C, dry, closed

Spectroscopic Data Summary:

The definitive structural elucidation of this compound was accomplished through extensive spectroscopic analysis, as reported in the Chemical & Pharmaceutical Bulletin in 2009. This analysis includes detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are crucial for the unambiguous identification and characterization of the compound[1]. Researchers should refer to this primary literature for the complete spectral data.

Experimental Protocols

The following sections detail relevant experimental protocols for the analysis and biological evaluation of this compound. While specific studies on this compound are limited, the methodologies are based on established protocols for the closely related and structurally similar diosbulbins B and C.

Analytical Method: UPLC-MS/MS for Pharmacokinetic Studies

This method is adapted from a validated protocol for the simultaneous determination of several diosbulbins, including this compound, in rat plasma.

a. Sample Preparation (Rat Plasma):

  • To 100 µL of rat plasma, add an internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for UPLC-MS/MS analysis.

b. UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase column, such as an Acquity UPLC BEH C18 column.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: A typical flow rate would be around 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.

c. Workflow Diagram:

UPLC_MS_MS_Workflow plasma Rat Plasma Sample is Add Internal Standard plasma->is precipitate Protein Precipitation (e.g., Acetonitrile) is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc ms MS/MS Detection (MRM) uplc->ms data Data Analysis ms->data

Caption: UPLC-MS/MS workflow for the quantification of this compound in biological samples.

In Vitro Biological Assays

The following protocols for cytotoxicity, cell cycle analysis, and apoptosis assays are based on methodologies used for diosbulbins B and C and are directly applicable for investigating the biological effects of this compound on cancer cell lines[6][7].

a. Cell Viability (Cytotoxicity) Assay (CCK-8 Method):

  • Seed cancer cells (e.g., A549, H1299, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a blank control (medium only).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value can be determined from the dose-response curve.

b. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining):

  • Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

c. Apoptosis Assay (Annexin V-FITC/PI Double Staining):

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[6].

d. Western Blot Analysis for Signaling Protein Expression:

  • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

e. Experimental Workflow for In Vitro Biological Evaluation:

Bio_Assay_Workflow cluster_assays Biological Assays start Cancer Cell Culture treat Treat with this compound start->treat viability Cell Viability Assay (CCK-8) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot treat->western PI3K_Akt_Pathway DiosbulbinJ This compound PI3K PI3K DiosbulbinJ->PI3K Inhibition? Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Pathway DiosbulbinJ This compound Bcl2 Bcl-2 (Anti-apoptotic) DiosbulbinJ->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) DiosbulbinJ->Bax Activation? Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

An In-depth Technical Guide on the Potential Biological Activities of Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, publicly accessible scientific literature extensively details the biological activities of several diosbulbin compounds, notably diosbulbin B and C. However, specific research on the biological activities of diosbulbin J is not available. This compound has been isolated from the root tubers of Dioscorea bulbifera L., and its structure has been established.[1] Despite this, its pharmacological profile remains uninvestigated in published studies.

This guide will therefore summarize the known biological activities of the well-researched diosbulbins B and C to provide a comprehensive overview of the potential therapeutic areas and mechanisms of action for this class of compounds. This information is presented to serve as a foundational resource for researchers interested in the diosbulbin family of natural products. The methodologies and findings detailed herein for diosbulbins B and C can inform future investigations into the potential activities of this compound.

Anticancer Activity of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have highlighted the anticancer properties of diosbulbin C, particularly against non-small cell lung cancer (NSCLC).[2][3][4]

Quantitative Data: Cytotoxicity of Diosbulbin C

The cytotoxic effects of diosbulbin C have been quantified in NSCLC cell lines and compared against a normal lung cell line.[2]

Cell LineCell TypeIC50 (µM)Reference
A549Human NSCLC100.2[2]
NCI-H1299Human NSCLC141.9[2]
HELFHuman Embryonic Lung Fibroblast228.6[2]

Table 1: Half-maximal inhibitory concentration (IC50) values of diosbulbin C in NSCLC and normal lung cells after 48 hours of treatment.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Diosbulbin C exerts its anticancer effects by inducing G0/G1 phase cell cycle arrest and apoptosis in NSCLC cells.[2][4] This is achieved through the downregulation of key proteins involved in cell cycle progression and survival.

Signaling Pathways

Network pharmacology and subsequent experimental validation have identified that diosbulbin C may inhibit NSCLC cell proliferation by downregulating the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[2][3][4]

Diosbulbin_C_NSCLC_Pathway Diosbulbin_C Diosbulbin C AKT AKT Diosbulbin_C->AKT downregulates DHFR DHFR Diosbulbin_C->DHFR downregulates TYMS TYMS Diosbulbin_C->TYMS downregulates Proliferation Cell Proliferation AKT->Proliferation G0_G1_Arrest G0/G1 Cell Cycle Arrest AKT->G0_G1_Arrest DHFR->Proliferation DHFR->G0_G1_Arrest TYMS->Proliferation TYMS->G0_G1_Arrest

Figure 1: Proposed signaling pathway for Diosbulbin C in NSCLC.
Experimental Protocols

Human NSCLC cell lines (A549 and NCI-H1299) and Human Embryonic Lung Fibroblast (HELF) cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[2] Cells were seeded in 96-well plates and treated with varying concentrations of diosbulbin C (dissolved in DMSO) for 48 hours.[2] The absorbance was measured at 450 nm to determine cell viability, and IC50 values were calculated.[2]

To validate the molecular targets, western blotting was performed. After treatment with diosbulbin C, NSCLC cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against AKT, DHFR, TYMS, and a loading control (e.g., GAPDH). Following incubation with secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture NSCLC Cell Culture (A549, NCI-H1299) Treatment Diosbulbin C Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-AKT, anti-DHFR, etc.) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Diosbulbin_B_GC_Pathway Diosbulbin_B Low-dose Diosbulbin B + Cisplatin PD_L1 PD-L1 Diosbulbin_B->PD_L1 downregulates NLRP3 NLRP3 PD_L1->NLRP3 Inflammasome NLRP3 Inflammasome Activation NLRP3->Inflammasome Pyroptosis Pyroptotic Cell Death Inflammasome->Pyroptosis Cisplatin_Sensitivity Increased Cisplatin Sensitivity Pyroptosis->Cisplatin_Sensitivity

References

In Silico Prediction of Diosbulbin J Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the molecular targets of diosbulbin J, a furanoid norditerpene isolated from Dioscorea bulbifera. Given the limited dedicated research on this compound's specific targets, this document combines existing molecular docking data with a proposed, robust workflow based on established network pharmacology and computational techniques successfully applied to structurally related compounds.

Current State of Knowledge: Known Molecular Interactions

To date, specific in silico prediction studies focusing solely on this compound are scarce. However, a broad molecular docking study has evaluated its binding affinity against human estrogen receptors (ERα and ERβ), providing foundational data on its potential as a selective estrogen receptor modulator.[1][2]

Data Presentation: Molecular Docking Scores

The following table summarizes the reported binding energies of this compound with human estrogen receptor isoforms.[1][2]

CompoundTarget ProteinPDB ID(s) UsedDocking SoftwareBinding Energy (kJ/mol)
This compoundEstrogen Receptor α (ERα)1X7E, 1X7R, 3ERDMolegro Virtual Docker-106.4
This compoundEstrogen Receptor β (ERβ)1U3Q, 1U3R, 1U3S, 1U9E, 1X7B, 1X76, 1X78, 1X7JMolegro Virtual Docker-107.1

Proposed In Silico Workflow for Target Identification

The following is a detailed, step-by-step workflow for the comprehensive in silico prediction of this compound targets, drawing from methodologies applied to similar natural products.[3]

G cluster_0 Phase 1: Initial Target Prediction cluster_1 Phase 2: Molecular Docking & Refinement cluster_2 Phase 3: Network Pharmacology Analysis Input This compound Structure (SMILES/SDF) Prediction Ligand-Based Target Prediction (e.g., SwissTargetPrediction) Input->Prediction Output1 List of Potential Protein Targets Prediction->Output1 Protein_Prep Protein Structure Preparation (from PDB database) Output1->Protein_Prep Docking Molecular Docking Simulation (e.g., AutoDock, Maestro) Protein_Prep->Docking Ligand_Prep This compound 3D Structure Generation & Energy Minimization Ligand_Prep->Docking Output2 Binding Affinities & Interaction Poses Docking->Output2 Network_Construction Construct Drug-Target Network (using Cytoscape) Output2->Network_Construction Enrichment Pathway & GO Enrichment Analysis (e.g., DAVID, Metascape) Network_Construction->Enrichment Output3 Key Signaling Pathways & Biological Processes Enrichment->Output3

Caption: Proposed workflow for in silico target prediction of this compound.
Experimental Protocols

Protocol 2.1: Ligand-Based Target Prediction

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.

  • Prediction Server: Navigate to a web-based target prediction server, such as SwissTargetPrediction.

  • Submission: Paste the SMILES string into the query field and select the appropriate organism (e.g., Homo sapiens).

  • Execution: Initiate the prediction process. The server compares the 2D and 3D similarity of the query molecule to a library of known active ligands.

  • Data Collection: Collect the resulting list of predicted protein targets, ranked by probability. This list forms the basis for subsequent molecular docking studies.

Protocol 2.2: Molecular Docking Simulation

  • Protein Preparation:

    • Download the 3D crystal structures of the predicted target proteins from the RCSB Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), preprocess the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and repairing any missing side chains or loops.

    • Define the binding site (active site) for docking, typically based on the location of the co-crystallized ligand or through cavity prediction algorithms.[2]

  • Ligand Preparation:

    • Generate the 3D conformation of this compound from its 2D structure.

    • Perform energy minimization using a suitable force field (e.g., OPLS, MMFF).

  • Docking Execution:

    • Utilize a docking program (e.g., Maestro's Glide, AutoDock Vina) to dock the prepared ligand into the defined receptor binding site.

    • Set the docking parameters, such as the number of poses to generate and the search algorithm's exhaustiveness.

    • Execute the docking run. The program will sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

  • Analysis:

    • Analyze the top-ranked docking poses.

    • Evaluate the binding energy (docking score) to estimate the binding affinity. More negative scores typically indicate stronger binding.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Protocol 2.3: Network Pharmacology and Pathway Analysis

  • Network Construction:

    • Compile a list of high-confidence targets for this compound based on the docking results.

    • Use these targets as input for network construction software like Cytoscape.

    • Build a network illustrating the interactions between this compound and its predicted targets.

  • Enrichment Analysis:

    • Submit the list of target gene names to a functional annotation tool such as DAVID or Metascape.

    • Perform Gene Ontology (GO) enrichment analysis to identify associated biological processes, molecular functions, and cellular components.

    • Conduct pathway analysis using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome to identify signaling pathways that are significantly enriched with the predicted targets.

Potential Signaling Pathways

Based on the known interaction with estrogen receptors and the pathways implicated for other compounds from Dioscorea bulbifera, a hypothetical signaling pathway for this compound can be proposed. This serves as a starting point for experimental validation. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is often modulated by estrogen receptor signaling and has been identified as a target for complex herbal medicines containing diosbulbins.[3]

G Diosbulbin_J This compound ER Estrogen Receptor (ERα / ERβ) Diosbulbin_J->ER Binds/Modulates PI3K PI3K ER->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (Proliferation, Survival, etc.) Downstream->Response

Caption: Hypothetical signaling pathway involving this compound and the PI3K/Akt axis.

Conclusion

While dedicated studies on the molecular targets of this compound are limited, existing data from molecular docking simulations suggest its interaction with nuclear hormone receptors. This guide outlines a systematic and robust in silico workflow, leveraging network pharmacology and molecular docking, to expand the landscape of potential targets. By following these detailed protocols, researchers can efficiently identify and prioritize targets for this compound, paving the way for focused experimental validation and a deeper understanding of its therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Diosbulbin J by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosbulbin J is a furanonorditerpenoid found in plants of the Dioscorea genus, notably Dioscorea bulbifera. This class of compounds is of significant interest due to its wide range of biological activities, including potential antitumor and anti-inflammatory properties. Accurate and sensitive quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a technique renowned for its selectivity and sensitivity.

While a validated method specifically for this compound is not widely documented, this protocol is adapted from established methods for the quantification of the structurally similar and co-occurring compound, diosbulbin B. Researchers should note that the mass spectrometry parameters provided herein are theoretical and must be optimized for this compound using a purified standard.

Experimental Protocols

Sample Preparation

The following protocol describes a liquid-liquid extraction (LLE) method suitable for isolating this compound from a plasma matrix. This can be adapted for other sample types.

Materials:

  • Plasma sample containing this compound

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., diosbulbin B or a structurally related compound not present in the sample)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 500 µL of methyl tert-butyl ether to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Voltage

    • Collision Energy

MRM Transitions (Hypothetical - to be determined experimentally): To establish the MRM transitions for this compound, a pure standard should be infused into the mass spectrometer. The precursor ion ([M+H]⁺) is identified in a full scan. Subsequently, product ion scans are performed to identify the most stable and abundant fragment ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compoundTo be determinedTo be determined100
Internal StandardTo be determinedTo be determined100
Method Validation

The developed method should be validated according to standard guidelines (e.g., ICH, FDA) for the following parameters:

  • Linearity: Analyze a series of calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/IS) against the concentration and determine the linearity using the correlation coefficient (r²), which should be ≥ 0.99.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) should be ≤ 15% (≤ 20% for the LLOQ), and the accuracy (%RE) should be within ±15% (±20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Recovery: Compare the analyte response in an extracted sample to the response of a post-extraction spiked sample at the same concentration.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the sample matrix under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Data Presentation

The following tables summarize hypothetical quantitative data for a validated this compound assay.

Table 1: Linearity and Sensitivity

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LOD 0.5 ng/mL

| LOQ | 1 ng/mL |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Low 5 6.8 -2.5 8.2 -4.1
Medium 50 4.5 1.2 6.1 2.5

| High | 500 | 3.1 | 0.8 | 4.9 | 1.7 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 5 85.2 92.1
Medium 50 88.9 95.6

| High | 500 | 91.5 | 98.3 |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (Methyl Tert-Butyl Ether) add_is->lle separate Centrifugation lle->separate evaporate Evaporation to Dryness separate->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation esi Electrospray Ionization (Positive Mode) separation->esi ms_detection Triple Quadrupole MS (MRM Detection) esi->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive, albeit provisional, protocol for the quantification of this compound by HPLC-MS. The methodology, based on established procedures for similar compounds, offers a robust starting point for researchers. It is imperative to determine the specific mass spectrometric properties of this compound and to conduct a full method validation to ensure reliable and accurate results for its intended application. The successful implementation of this method will facilitate further research into the pharmacology and therapeutic potential of this compound.

Application Note: Quantitative Analysis of Diosbulbin J in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diosbulbin J in plasma. The methodology outlined here provides a robust workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and toxicological assessments of this compound. The protocol includes detailed steps for plasma sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data is summarized in structured tables for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a norditerpenoid lactone isolated from the tubers of Dioscorea bulbifera. This plant has a history of use in traditional medicine, but some of its constituents, including various diosbulbins, have been associated with potential hepatotoxicity. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for assessing its safety profile. This LC-MS/MS method offers the high selectivity and sensitivity required for bioanalytical studies.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Buspirone or a structurally similar compound not present in the matrix.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control plasma (e.g., rat, human)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Table 1: Chromatographic Conditions

ParameterValue
ColumnC18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient0-1 min: 30% B, 1-3 min: 30-95% B, 3-4 min: 95% B, 4-4.1 min: 95-30% B, 4.1-5 min: 30% B
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.

Table 2: Mass Spectrometric Parameters

ParameterThis compoundInternal Standard (Buspirone)
Molecular Formula C₁₉H₂₂O₈[1]C₂₁H₃₁N₅O₂
Molecular Weight 378.4 g/mol [1][2][3]385.5 g/mol
Precursor Ion (m/z) 379.1 [M+H]⁺386.3 [M+H]⁺
Product Ion (m/z) To be determined experimentally122.1
Collision Energy (eV) To be determined experimentally35
Declustering Potential (V) To be determined experimentally80

Note: The precursor ion for this compound is predicted based on its molecular weight. The product ion and collision energy for this compound need to be optimized by infusing a standard solution into the mass spectrometer and performing a product ion scan.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range covering the expected concentrations in plasma samples should be established.

  • Sensitivity: The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at a minimum of three concentration levels (low, medium, and high quality control samples).

  • Recovery: The extraction recovery of this compound from plasma should be determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be assessed.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.

Data Presentation

Table 3: Representative Quantitative Data for a Validated Method (Hypothetical)

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
LLOQ1 ng/mL
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 12%
Accuracy (% Bias)Within ±15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow Diagram

experimental_workflow plasma Plasma Sample (50 µL) precipitation Protein Precipitation (150 µL Acetonitrile + IS) plasma->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection

Caption: Experimental workflow for the extraction of this compound from plasma.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is not fully elucidated, its analysis is often relevant in the context of studying drug-induced liver injury. The following diagram illustrates a generalized pathway of cellular stress leading to apoptosis, a process that can be initiated by toxic compounds.

signaling_pathway DiosbulbinJ This compound ROS Reactive Oxygen Species (ROS) DiosbulbinJ->ROS MitochondrialStress Mitochondrial Stress ROS->MitochondrialStress CaspaseActivation Caspase Activation MitochondrialStress->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Generalized pathway of drug-induced cellular stress and apoptosis.

Conclusion

The LC-MS/MS method described provides a framework for the reliable quantification of this compound in plasma. The use of a simple protein precipitation extraction and a rapid chromatographic method allows for high-throughput analysis, which is essential for pharmacokinetic and toxicological studies. The high sensitivity and selectivity of tandem mass spectrometry ensure accurate measurement of this compound concentrations, even at low levels. Researchers should perform a full method validation to ensure the reliability of the data for their specific application.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Diosbulbin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data and protocols for "diosbulbin J" are not available. The following application notes and protocols are based on the well-characterized and structurally related compounds, diosbulbin B and diosbulbin C, which are major bioactive constituents of Dioscorea bulbifera. These protocols provide a robust framework for researchers to investigate the cellular activities of novel diosbulbin analogues like this compound.

Introduction

Diosbulbins are a class of diterpenoid lactones isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for various ailments, including cancer.[1][2] Among these, diosbulbin B and diosbulbin C have been the focus of research for their cytotoxic and anti-tumor properties.[3][4] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, primarily through the modulation of key signaling pathways.[3][4] This document provides detailed protocols for cell-based assays to characterize the biological activity of diosbulbins and presents known quantitative data for diosbulbin B and C to serve as a benchmark for new derivatives.

Data Presentation: Quantitative Analysis of Diosbulbin B and C Activity

The following table summarizes the cytotoxic effects of diosbulbin C on non-small cell lung cancer (NSCLC) cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

CompoundCell LineAssay TypeIC50 Value (µM)Duration of Treatment (hours)Reference
Diosbulbin CA549 (NSCLC)CCK-8100.248[3]
Diosbulbin CNCI-H1299 (NSCLC)CCK-8141.948[3]
Diosbulbin CHELF (Normal Lung Fibroblast)CCK-8228.648[3]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

This protocol is for determining the cytotoxic effects of a diosbulbin compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1299)[3]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)[3]

  • Diosbulbin compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the diosbulbin compound in a complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the diosbulbin compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[3]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with a diosbulbin compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Diosbulbin compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[3]

  • Treat the cells with various concentrations of the diosbulbin compound for 48 hours.[3]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of a diosbulbin compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Diosbulbin compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.[3]

  • Treat the cells with the desired concentrations of the diosbulbin compound for 48 hours.[3]

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualization

Diosbulbin B and C have been reported to exert their anti-cancer effects by modulating distinct signaling pathways.

  • Diosbulbin C has been shown to induce G0/G1 phase cell cycle arrest in NSCLC cells by downregulating the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[3]

  • Diosbulbin B can induce apoptosis in NSCLC cells by directly interacting with and inhibiting the oncogene Yin Yang 1 (YY1), leading to the activation of the tumor suppressor p53. This, in turn, modulates the expression of cell cycle and apoptosis-related proteins.[4]

The following diagrams illustrate the experimental workflow and these signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, NCI-H1299) seeding Cell Seeding in Multi-well Plates cell_culture->seeding treatment Treat Cells with Various Concentrations seeding->treatment diosbulbin_prep Prepare this compound Stock Solution (in DMSO) diosbulbin_prep->treatment viability Cytotoxicity Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

General workflow for assessing diosbulbin activity.

diosbulbin_c_pathway diosbulbin_c Diosbulbin C akt AKT diosbulbin_c->akt dhfr DHFR diosbulbin_c->dhfr tyms TYMS diosbulbin_c->tyms proliferation Cell Proliferation diosbulbin_c->proliferation g1_arrest G0/G1 Phase Arrest diosbulbin_c->g1_arrest cdk4_6 CDK4/CDK6 akt->cdk4_6 dhfr->proliferation tyms->proliferation cdk4_6->proliferation cyclin_d1 Cyclin D1 cyclin_d1->cdk4_6 diosbulbin_b_pathway diosbulbin_b Diosbulbin B yy1 YY1 diosbulbin_b->yy1 p53 p53 yy1->p53 bcl2 Bcl-2 p53->bcl2 bax Bax p53->bax apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

References

Application Notes and Protocols for Diosbulbin J Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity testing of Diosbulbin J. Due to the limited availability of direct data for this compound, the protocols and data presented are largely based on studies of the structurally related and well-researched compounds, Diosbulbin B and Diosbulbin C. Researchers should adapt and validate these protocols specifically for this compound in their experimental settings.

Introduction

Diosbulbins are a group of diterpenoid lactones isolated from the tubers of Dioscorea bulbifera. While some Diosbulbins have shown potential as anti-tumor agents, they are also associated with significant hepatotoxicity. This compound is a member of this family, and understanding its cytotoxic properties is crucial for evaluating its therapeutic potential and toxicity profile. This document outlines standard in vitro assays to quantify the cytotoxic effects of this compound on cancer cell lines.

Data Presentation: Cytotoxicity of Related Diosbulbins

The following tables summarize the cytotoxic effects of Diosbulbin B and C on various cancer cell lines, providing a reference for the expected potency of this compound.

Table 1: IC50 Values of Diosbulbin C in Human Non-Small Cell Lung Cancer (NSCLC) and Normal Lung Fibroblast Cell Lines.

Cell LineCell TypeIC50 (µM)
A549NSCLC100.2
NCI-H1299NSCLC141.9
HELFNormal Lung Fibroblast228.6

Table 2: Effects of Diosbulbin B on Hepatocellular Carcinoma Cells (L-02).

ParameterConcentration of Diosbulbin BObservation
Cell Viability50, 100, 200 µMDose-dependent decrease
AST and ALT levels50, 100, 200 µMIncreased levels
Caspase-3 and -9 activity100 µMIncreased activity
LDH leakage100 µMIncreased leakage

Experimental Protocols

Here are detailed protocols for three common cytotoxicity assays: MTT, LDH, and Caspase-3 Activity assays. These are general protocols and should be optimized for the specific cell lines and experimental conditions.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B 24h C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G

LDH Assay Workflow

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time to induce apoptosis.

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer provided in a commercial caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., excitation/emission at 380/460 nm for AMC-based substrates) or absorbance (e.g., at 405 nm for pNA-based substrates) using a plate reader.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the fluorescence/absorbance of the treated samples to the untreated control.

Caspase3_Workflow A Seed & Treat Cells B Incubate to Induce Apoptosis A->B C Lyse Cells B->C D Add Caspase-3 Substrate C->D E Incubate (1-2h) D->E F Measure Fluorescence/Absorbance E->F Apoptosis_Pathway DJ This compound ROS ↑ ROS DJ->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AKT_Pathway DJ This compound AKT AKT Inhibition DJ->AKT CellCycle Cell Cycle Arrest (G0/G1) AKT->CellCycle Proliferation ↓ Proliferation CellCycle->Proliferation

Application Notes and Protocols for Assessing the Anti-Cancer Activity of Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin J is a diterpenoid lactone isolated from the rhizomes of Dioscorea bulbifera. This class of compounds, including the structurally similar diosbulbin B and C, has garnered significant interest for its potential anti-cancer properties. These application notes provide a comprehensive overview of standard assays to evaluate the anti-cancer efficacy of this compound. Due to the limited availability of published data specifically for this compound, the following protocols are based on established methods for the closely related and well-studied diosbulbin B and C. Researchers should adapt and optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation: Anti-Cancer Effects of Diosbulbin Analogs

The following tables summarize quantitative data for diosbulbin B and C, which can serve as a reference for expected outcomes when testing this compound.

Table 1: Cytotoxicity of Diosbulbin Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)
Diosbulbin BA549 (Lung Cancer)MTT44.61[1]24-72
Diosbulbin BPC-9 (Lung Cancer)MTT22.78[1]24-72
Diosbulbin CA549 (Lung Cancer)CCK-8100.2[2]48
Diosbulbin CNCI-H1299 (Lung Cancer)CCK-8141.9[2]48

Table 2: Effects of Diosbulbin Analogs on Cell Cycle and Apoptosis

CompoundCell LineEffectMethod
Diosbulbin BA549, PC-9G0/G1 phase arrestFlow Cytometry[1][3]
Diosbulbin BA549, PC-9Induction of apoptosisFlow Cytometry[1][3]
Diosbulbin CA549, NCI-H1299G0/G1 phase arrestFlow Cytometry[2][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11][12]

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[12]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[10]

  • Add PI to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and signaling pathways.

Materials:

  • This compound-treated cell lysates

  • RIPA lysis buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against AKT, p-AKT, Cyclin D1, CDK4, p53, Bax, Bcl-2, YY1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and the general experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation start Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT/CCK-8) start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Western Blot start->western_blot ic50 Determine IC50 cell_viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_results Analyze Cell Cycle Arrest cell_cycle->cell_cycle_results protein_expression Analyze Protein Expression western_blot->protein_expression

Caption: General experimental workflow for in vitro evaluation of this compound.

PI3K_AKT_pathway cluster_pathway PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation DiosbulbinJ This compound DiosbulbinJ->AKT Inhibits

Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.

YY1_p53_pathway cluster_pathway YY1/p53 Signaling Pathway DiosbulbinJ This compound YY1 YY1 DiosbulbinJ->YY1 Inhibits p53 p53 YY1->p53 Inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Postulated mechanism of this compound via the YY1/p53 pathway.

References

Application Notes and Protocols for In Vitro Assessment of Diosbulbin J Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data are primarily based on studies of diosbulbin B, a closely related and extensively studied furanoterpenoid from Dioscorea bulbifera. Due to the limited specific data on diosbulbin J, the information on diosbulbin B is used as a proxy, assuming a similar mechanism of hepatotoxicity. This assumption should be validated by specific experimental data for this compound.

Introduction

This compound is a furanoterpenoid isolated from Dioscorea bulbifera L., a plant used in traditional medicine but also known for its potential hepatotoxicity.[1] In vitro assessment of this compound-induced liver injury is a critical step in understanding its toxicological profile and ensuring the safety of related herbal preparations. This document provides detailed protocols for key in vitro assays to evaluate the hepatotoxic effects of this compound on hepatocytes. The primary mechanisms of diosbulbin-induced hepatotoxicity that will be assessed include cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.[2][3]

Key Mechanisms of Diosbulbin-Induced Hepatotoxicity

The hepatotoxicity of diosbulbins is a multi-faceted process. The metabolic activation of the furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily, is a crucial initiating event.[1] This activation leads to the formation of reactive metabolites that can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction.[4][5] This initial insult triggers a cascade of downstream events, including:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Diosbulbins have been shown to increase malondialdehyde (MDA) levels (a marker of lipid peroxidation) and decrease the activity of antioxidant enzymes such as superoxide dismutase (SOD).[2][3]

  • Mitochondrial Dysfunction: Mitochondria are primary targets of diosbulbin-induced toxicity. This is characterized by a decrease in mitochondrial membrane potential (MMP), reduced ATP production, and the opening of the mitochondrial permeability transition pore (mPTP).

  • Apoptosis: Programmed cell death is a key feature of diosbulbin-induced hepatotoxicity. The mitochondrial dysfunction leads to the release of pro-apoptotic factors, activating the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3.[6]

Data Presentation: Summary of Quantitative In Vitro Data

The following tables summarize typical quantitative data observed in in vitro studies of diosbulbin B, which can be used as a reference for designing and interpreting experiments with this compound. The human hepatocyte cell line L-02 or HepG2 are commonly used models.[7]

Table 1: Cytotoxicity of Diosbulbin in Hepatocytes (48h treatment)

ParameterControlDiosbulbin (50 µM)Diosbulbin (100 µM)Diosbulbin (200 µM)
Cell Viability (%) 10085 ± 565 ± 640 ± 4
LDH Leakage (%) 100150 ± 12220 ± 18350 ± 25
ALT Activity (U/L) 20 ± 345 ± 470 ± 6110 ± 9
AST Activity (U/L) 25 ± 455 ± 585 ± 7130 ± 11

Table 2: Oxidative Stress Markers in Hepatocytes (48h treatment)

ParameterControlDiosbulbin (50 µM)Diosbulbin (100 µM)Diosbulbin (200 µM)
ROS Production (%) 100180 ± 15290 ± 22450 ± 35
MDA Content (nmol/mg protein) 1.5 ± 0.23.2 ± 0.35.8 ± 0.58.5 ± 0.7
SOD Activity (U/mg protein) 120 ± 1085 ± 755 ± 530 ± 3

Table 3: Mitochondrial Function and Apoptosis in Hepatocytes (48h treatment)

ParameterControlDiosbulbin (50 µM)Diosbulbin (100 µM)Diosbulbin (200 µM)
MMP (Red/Green Ratio) 10065 ± 635 ± 415 ± 2
ATP Production (%) 10070 ± 845 ± 520 ± 3
Caspase-3 Activity (%) 100250 ± 20450 ± 38700 ± 55
Caspase-9 Activity (%) 100220 ± 18380 ± 30600 ± 48

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatocyte cell lines such as L-02 or HepG2.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Plate cells at a suitable density and allow them to adhere overnight. Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the final desired concentrations. The final concentration of DMSO in the medium should not exceed 0.1%.

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

    • 96-well plates.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

    • Treat cells with various concentrations of this compound for 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of cell membrane integrity.[11][12][13][14]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well plates.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described above.

    • After the treatment period, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Follow the manufacturer's instructions to prepare the reaction mixture.

    • Add the reaction mixture to the supernatant and incubate at room temperature for 30 minutes in the dark.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

    • Calculate LDH leakage relative to a positive control (cells lysed to release maximum LDH).

Oxidative Stress Assays

The DCFH-DA assay is used to measure intracellular ROS levels.[15][16][17][18][19]

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Serum-free medium.

    • Black 96-well plates.

  • Protocol:

    • Seed cells in a black 96-well plate and treat with this compound.

    • After treatment, wash the cells twice with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with warm PBS.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Mitochondrial Function Assays

The JC-1 dye is used to measure changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.[20][21][22]

  • Materials:

    • JC-1 staining kit.

    • Black 96-well plates.

  • Protocol:

    • Seed cells in a black 96-well plate and treat with this compound.

    • After treatment, wash the cells with warm PBS.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 20-30 minutes at 37°C in the dark.

    • Wash the cells twice with the assay buffer provided in the kit.

    • Measure the red fluorescence (excitation ~540 nm, emission ~590 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

    • The MMP is expressed as the ratio of red to green fluorescence intensity.

Apoptosis Assays

These assays measure the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in the apoptotic pathway.[6][23][24][25]

  • Materials:

    • Commercially available colorimetric or fluorometric caspase-3 and caspase-9 assay kits.

  • Protocol:

    • Treat cells with this compound in a suitable culture plate.

    • After treatment, lyse the cells using the lysis buffer provided in the kit.

    • Centrifuge the cell lysate to pellet debris.

    • Transfer the supernatant to a new plate.

    • Add the caspase-3 or caspase-9 substrate conjugated to a chromophore (pNA) or a fluorophore (AFC).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

    • Calculate caspase activity relative to the control group.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis start Hepatocyte Cell Culture (L-02 or HepG2) seed Seed cells in plates start->seed treat Treat with this compound seed->treat cytotoxicity Cytotoxicity Assays (MTT, LDH) treat->cytotoxicity oxidative_stress Oxidative Stress Assays (ROS, MDA, SOD) treat->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction (MMP, ATP) treat->mitochondrial_dysfunction apoptosis Apoptosis Assays (Caspase-3/9) treat->apoptosis data_analysis Quantitative Analysis & Interpretation cytotoxicity->data_analysis oxidative_stress->data_analysis mitochondrial_dysfunction->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing this compound hepatotoxicity in vitro.

signaling_pathway cluster_initiation Initiation cluster_stress Cellular Stress cluster_apoptosis Apoptosis DBJ This compound CYP450 CYP450 (e.g., CYP3A4) DBJ->CYP450 RM Reactive Metabolites CYP450->RM ROS ↑ Reactive Oxygen Species (ROS) RM->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys induces MMP ↓ Mitochondrial Membrane Potential Mito_Dys->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

References

No Mechanistic Studies Found for Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature and database searches did not yield any specific studies detailing the mechanism of action for diosbulbin J. The scientific focus within the diosbulbin family of compounds has been predominantly on diosbulbin B and, to a lesser extent, diosbulbin C.

Therefore, we are unable to provide detailed Application Notes and Protocols specifically for this compound at this time due to the absence of published research on its signaling pathways, molecular targets, and associated experimental data.

We propose to provide a comprehensive report on the well-documented mechanisms of action for the closely related compounds, diosbulbin B and diosbulbin C , as a valuable alternative. These compounds have been the subject of numerous studies, and a detailed analysis of their activities could provide significant insights for researchers in the field.

Please let us know if you would like to proceed with a detailed report on diosbulbin B and diosbulbin C.

Animal Models for Studying the Effects of Diosbulbin J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the in vivo effects of diosbulbin B, a closely related furanonorditerpenoid. However, there is a notable scarcity of specific research on diosbulbin J. The following application notes and protocols are primarily based on established methodologies for diosbulbin B and are intended to serve as a comprehensive guide for designing and conducting animal studies to investigate the therapeutic and toxicological effects of this compound. Researchers should consider the structural similarities and potential differences between these compounds when adapting these protocols.

I. Introduction

Diosbulbins are a class of norditerpenoid compounds isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for various ailments, including cancer and thyroid disorders. While possessing therapeutic potential, particularly anti-tumor activity, some diosbulbins, notably diosbulbin B, have demonstrated significant hepatotoxicity.[1] This document provides detailed protocols and data summaries for establishing animal models to evaluate the pharmacological and toxicological profiles of this compound.

II. Animal Models

The most commonly utilized animal models for studying the effects of diosbulbins are rodents, specifically mice and rats, due to their physiological similarities to humans in key aspects of liver function and disease progression.

Murine Models (Mice)
  • Species and Strain: C57BL/6 mice are frequently used for studying drug-induced liver injury due to their robust immune response and well-characterized genetics.[2][3] BALB/c mice are also suitable, particularly for tumor xenograft studies.

  • Advantages: Small size, ease of handling, relatively low cost, and the availability of numerous transgenic strains to investigate specific gene functions.

Rat Models
  • Species and Strain: Sprague-Dawley or Wistar rats are common choices for toxicological studies.

  • Advantages: Larger size allows for easier blood sampling and surgical procedures. Their metabolic rate can sometimes more closely mimic human metabolism for certain compounds.

III. Data Presentation: Summary of Quantitative Data for Diosbulbin B

The following tables summarize quantitative data from in vivo studies on diosbulbin B, which can be used as a reference for designing studies on this compound.

Table 1: Hepatotoxicity Studies of Diosbulbin B in Murine Models

Animal ModelStrainDoseRoute of AdministrationDurationKey FindingsReference
MiceC57BL/610, 30, 60 mg/kgOral28 daysDose-dependent increase in serum ALT, AST; histopathological evidence of liver damage.[2][3]
Mice-100 mg/kgOral-Acute liver injury with elevated serum markers.[4]
Rats-12.5, 25, 50 mg/kgOral1 monthIncreased serum AST and liver MDA levels; decreased SOD/GSH-Px.[4]

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, MDA: Malondialdehyde, SOD: Superoxide dismutase, GSH-Px: Glutathione peroxidase.

Table 2: Anti-Tumor Efficacy Studies of Diosbulbin B in Murine Models

Animal ModelStrainTumor ModelDoseRoute of AdministrationDurationKey FindingsReference
Nude Mice-NSCLC Subcutaneous XenograftSafe dosage--Significant inhibition of tumor growth.[5]
Mice-S180 Tumor-Bearing---Significant inhibition of tumor growth when combined with Scutellarin.[1]

NSCLC: Non-small cell lung cancer, S180: Sarcoma 180.

IV. Experimental Protocols

Protocol for Assessing Hepatotoxicity of this compound

This protocol is adapted from studies on diosbulbin B-induced liver injury.[2][3]

a. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

b. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium, polyethylene glycol 400 in saline[6])

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10% neutral buffered)

  • Reagents and kits for measuring serum ALT, AST, and other liver function markers.

  • Reagents for tissue homogenization and measurement of oxidative stress markers (MDA, SOD, GSH).

c. Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=8-10 per group):

    • Vehicle control group

    • This compound low dose group (e.g., 10 mg/kg)

    • This compound medium dose group (e.g., 30 mg/kg)

    • This compound high dose group (e.g., 60 mg/kg)

  • Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7, 14, or 28 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, changes in fur).

  • Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and immediately collect the liver.

  • Biochemical Analysis: Centrifuge the blood to separate serum and measure the levels of ALT and AST.

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology.

  • Oxidative Stress Analysis: Homogenize a portion of the liver to measure levels of MDA, SOD, and GSH.

Protocol for Assessing Anti-Tumor Effects of this compound

This protocol is based on a non-small cell lung cancer (NSCLC) xenograft model.[5]

a. Animal Model:

  • Female BALB/c nude mice, 4-6 weeks old.

b. Materials:

  • Human NSCLC cell line (e.g., A549)

  • Matrigel

  • This compound

  • Vehicle

  • Calipers

c. Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.

  • Administration: Administer this compound or vehicle (route and frequency to be determined based on preliminary studies, e.g., oral gavage daily).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

V. Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate signaling pathways implicated in the effects of diosbulbin B, which are hypothesized to be relevant for this compound.

hepatotoxicity_pathway Diosbulbin_J This compound CYP450 CYP450 Metabolism Diosbulbin_J->CYP450 Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites Oxidative_Stress Oxidative Stress (↑ ROS, ↓ GSH) Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Inflammation Inflammation (↑ NF-κB, ↑ Pro-inflammatory Cytokines) Oxidative_Stress->Inflammation Hepatocyte_Injury Hepatocyte Injury/ Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Inflammation->Hepatocyte_Injury

Caption: Proposed pathway of this compound-induced hepatotoxicity.

antitumor_pathway Diosbulbin_J This compound YY1 Inhibition of YY1 Diosbulbin_J->YY1 p53 Activation of p53 YY1->p53 leads to Cell_Cycle_Proteins ↓ Cyclins (A2, B2) ↓ CDKs (1, 2, 4) p53->Cell_Cycle_Proteins Apoptosis_Proteins ↓ BCL-2 ↑ BAX p53->Apoptosis_Proteins Cell_Cycle_Arrest G0/G1 Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Hypothesized anti-tumor signaling pathway of this compound.

Experimental Workflows

hepatotoxicity_workflow start Animal Acclimatization (C57BL/6 Mice) grouping Random Grouping (Vehicle, this compound Doses) start->grouping administration Daily Oral Gavage (e.g., 28 days) grouping->administration monitoring Daily Monitoring (Weight, Clinical Signs) administration->monitoring collection Sample Collection (Blood, Liver) monitoring->collection analysis Biochemical Analysis (ALT, AST) Histopathology (H&E) Oxidative Stress Markers collection->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for hepatotoxicity assessment.

antitumor_workflow start Tumor Cell Implantation (e.g., A549 in Nude Mice) growth Tumor Growth to Palpable Size start->growth grouping Random Grouping (Vehicle, this compound) growth->grouping administration Treatment Administration grouping->administration measurement Tumor Volume Measurement (Every 2-3 days) administration->measurement endpoint Endpoint & Tumor Excision measurement->endpoint analysis Tumor Weight Analysis Immunohistochemistry endpoint->analysis end Efficacy Evaluation analysis->end

Caption: Experimental workflow for anti-tumor efficacy study.

References

Application Notes: Diosbulbin-Mediated Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diosbulbins, natural diterpenoid lactones isolated from the tubers of Dioscorea bulbifera, have demonstrated significant anti-tumor activities in various cancer models. This document focuses on the application of diosbulbins, particularly Diosbulbin B and C, in inducing apoptosis in cancer cells. These compounds have been shown to modulate key signaling pathways, leading to cell cycle arrest and programmed cell death, making them promising candidates for cancer therapeutic development.

Mechanism of Action

Diosbulbins exert their pro-apoptotic effects through multiple mechanisms:

  • Diosbulbin B (DIOB): In non-small cell lung cancer (NSCLC) cells, DIOB has been shown to directly interact with and inhibit the oncogene Yin Yang 1 (YY1).[1] This inhibition leads to the activation of the tumor suppressor p53.[1] Activated p53 then transcriptionally regulates downstream targets to induce apoptosis by upregulating pro-apoptotic proteins like BAX and downregulating anti-apoptotic proteins such as BCL-2.[1] Furthermore, DIOB can enhance the sensitivity of gastric cancer cells to cisplatin by promoting pyroptotic cell death, which in turn can trigger apoptosis.[2] This is mediated through the downregulation of PD-L1 and activation of the NLRP3 inflammasome.[2] In hepatocytes, high concentrations of DIOB can induce mitochondria-dependent apoptosis, characterized by the release of cytochrome c and activation of caspase-9 and caspase-3.[3][4]

  • Diosbulbin C: In NSCLC cells, diosbulbin C has been found to induce G0/G1 phase cell cycle arrest and apoptosis, although apoptosis is more pronounced at higher concentrations.[5] Its mechanism is linked to the downregulation of the AKT signaling pathway, as well as the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), key enzymes in nucleotide synthesis.[5][6]

Data Presentation

Table 1: Cytotoxicity of Diosbulbin C in NSCLC and Normal Lung Cells [5]

Cell LineCell TypeIC50 Value (µM)
A549Non-Small Cell Lung Cancer100.2
H1299Non-Small Cell Lung Cancer141.9
HELFNormal Lung Fibroblast228.6

Mandatory Visualizations

G cluster_0 Diosbulbin B Signaling in NSCLC DIOB Diosbulbin B YY1 YY1 DIOB->YY1 inhibits p53 p53 YY1->p53 inhibits Bax BAX p53->Bax activates Bcl2 BCL-2 p53->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G cluster_1 Diosbulbin C Signaling in NSCLC DIOC Diosbulbin C AKT AKT DIOC->AKT inhibits DHFR DHFR DIOC->DHFR inhibits TYMS TYMS DIOC->TYMS inhibits Apoptosis Apoptosis DIOC->Apoptosis Proliferation Cell Proliferation AKT->Proliferation DHFR->Proliferation TYMS->Proliferation G cluster_workflow Experimental Workflow for Apoptosis Analysis A 1. Cell Culture & Seeding B 2. Diosbulbin Treatment A->B C 3. Cell Harvesting B->C D 4a. Annexin V/PI Staining C->D F 4b. Protein Extraction C->F E 5a. Flow Cytometry D->E H Data Analysis E->H G 5b. Western Blotting F->G G->H

References

Analytical Standards for the Quantification and Characterization of Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification and characterization of Diosbulbin J, a furanoid norditerpene of interest. The methodologies outlined are based on established analytical techniques for related compounds, providing a robust framework for researchers.

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This section details the protocol for the quantitative analysis of this compound in various matrices using a validated HPLC method. This method is adapted from established protocols for similar compounds found in Dioscorea bulbifera.

Experimental Protocol: HPLC Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Materials:

  • This compound reference standard (>98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for improved peak shape)

  • Sample containing this compound (e.g., plant extract, formulation)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Solid Samples (e.g., plant material):

      • Accurately weigh a known amount of the homogenized sample.

      • Perform an appropriate extraction (e.g., sonication or Soxhlet extraction) with methanol.

      • Filter the extract through a 0.45 µm syringe filter.

      • Dilute the filtered extract with methanol to a concentration expected to be within the calibration range.

    • Liquid Samples:

      • Filter the sample through a 0.45 µm syringe filter.

      • Dilute with methanol if necessary.

  • Chromatographic Conditions:

    • Inject 10-20 µL of the prepared standards and samples into the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Parameters
ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (70:30, v/v) Gradient: (See Table 2 for an example)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[1]
Injection Volume 20 µL

Table 1: HPLC Chromatographic Conditions for this compound Analysis

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
07030
203070
253070
307030
357030

Table 2: Example Gradient Elution Program

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Sample Extraction Extraction Sample->Extraction Extraction HPLC HPLC System Dilution->HPLC Filtration Filtration Extraction->Filtration Filtration Filtration->HPLC Detector UV-Vis Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

A flowchart of the HPLC quantification workflow for this compound.

Structural Characterization and Confirmation using LC-MS/MS and NMR

For unambiguous identification and structural elucidation of this compound, a combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound or the sample extract in methanol/water.

  • Chromatographic Separation: Utilize a gradient elution similar to the HPLC method, but with a mobile phase compatible with mass spectrometry (e.g., water and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in both positive and negative ion modes.

    • Acquire full scan mass spectra to determine the parent ion mass.

    • Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

Data Presentation: LC-MS/MS Parameters
ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Scan Mode Full Scan and Product Ion Scan
Polarity Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon

Table 3: Typical LC-MS/MS Conditions

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Solution LC LC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 MS1 (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MassSpectrum Mass Spectrum MS1->MassSpectrum MS2 MS2 (Product Ion Scan) CID->MS2 Fragmentation Fragmentation Pattern MS2->Fragmentation Identification Structural Identification MassSpectrum->Identification Fragmentation->Identification

A workflow for the structural confirmation of this compound using LC-MS/MS.
Experimental Protocol: NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT (Distortionless Enhancement by Polarization Transfer)

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Data Analysis:

  • Assign the ¹H and ¹³C chemical shifts.

  • Use the 2D NMR data (COSY, HSQC, HMBC) to establish the connectivity of atoms and build the complete molecular structure.

Data Presentation: NMR Experiments for Structural Elucidation
ExperimentInformation Obtained
¹H NMR Proton chemical shifts, coupling constants (J-values), and integration.
¹³C NMR Carbon chemical shifts and types of carbon atoms (with DEPT).
COSY Correlation between J-coupled protons (¹H-¹H connectivity).
HSQC Correlation between protons and their directly attached carbons (¹H-¹³C one-bond connectivity).
HMBC Correlation between protons and carbons over two to three bonds (¹H-¹³C long-range connectivity).

Table 4: Suite of NMR Experiments for this compound Structural Analysis

Reference Standard and Quality Control

An analytical standard is a highly purified compound used as a reference material in quantitative and qualitative analysis.[2] For reliable analytical results, it is crucial to use a well-characterized reference standard for this compound.

Procurement and Handling:

  • Obtain a certified reference standard of this compound from a reputable supplier. The purity should be >98% as determined by HPLC.[1]

  • Store the reference standard under the recommended conditions (e.g., cool, dry, and dark place) to prevent degradation.

Quality Control Checks:

  • Periodically verify the purity of the reference standard using the HPLC method described above.

  • Confirm the identity of the standard using techniques like mass spectrometry or NMR if there are any doubts about its integrity.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently perform the quantitative analysis and structural characterization of this compound, ensuring the accuracy and reliability of their results.

References

Troubleshooting & Optimization

Technical Support Center: Diosbulbin J Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Diosbulbin J from its natural source, Dioscorea bulbifera.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting and purifying this compound?

A1: The primary challenges in the isolation of this compound stem from its chemical nature and its presence in a complex natural matrix. Key difficulties include:

  • Structural Similarity to Other Diterpenoids: Dioscorea bulbifera contains a variety of structurally similar furanonorditerpenoids, including isomers and closely related compounds, which can co-elute during chromatographic separation[1][2][3].

  • Potential for Degradation: Furanonorditerpenoids can be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during extraction and purification[4][5][6][7].

  • Low Abundance: The concentration of this compound in the plant material may be low, necessitating efficient extraction and purification methods to obtain a satisfactory yield.

  • Presence of Interfering Compounds: The crude extract contains a multitude of other phytochemicals, such as saponins, flavonoids, and tannins, which can interfere with the purification process[8][9].

Q2: What is the general workflow for this compound extraction and purification?

A2: A typical workflow involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic purification steps to isolate this compound.

This compound Extraction and Purification Workflow A Dioscorea bulbifera Tubers (Dried and Powdered) B Solvent Extraction (e.g., Ethanol or Acetone) A->B C Crude Extract B->C D Preliminary Purification (e.g., Liquid-Liquid Partitioning) C->D E Semi-Purified Extract D->E F Column Chromatography (Silica Gel) E->F G Fractions Containing this compound F->G H Preparative HPLC G->H I Pure this compound H->I PI3K/Akt Signaling Pathway Inhibition cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Activates Cell_Proliferation Cell Proliferation, Survival, and Growth Downstream_Targets->Cell_Proliferation Promotes Diosbulbin_J This compound (or Analogs) Diosbulbin_J->PI3K Inhibits PD-L1_NLRP3_Signaling_Pathway cluster_tumor_cell Tumor Cell PDL1 PD-L1 NLRP3 NLRP3 Inflammasome PDL1->NLRP3 Negatively Regulates Caspase1 Caspase-1 NLRP3->Caspase1 Activates GasderminD Gasdermin D Caspase1->GasderminD Cleaves Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis Induces Diosbulbin_J This compound (or Analogs) Diosbulbin_J->PDL1 Downregulates

References

preventing degradation of diosbulbin j in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals working with diosbulbin J. Currently, there is limited publicly available data specifically on the degradation of this compound. The information provided herein is based on the chemical properties of structurally related compounds, namely other diosbulbins (e.g., diosbulbin B and C) and general principles of diterpene lactone and furan-containing compound stability. It is highly recommended to perform compound-specific stability studies to ascertain the precise degradation profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of my this compound solution turning yellow or brown?

A1: Discoloration of your this compound solution is likely an indication of degradation. Furan-containing compounds can be susceptible to oxidation and acid-catalyzed degradation, which may result in the formation of colored degradation products. Exposure to light, elevated temperatures, or inappropriate pH can accelerate these processes.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the potential reasons?

A2: A decrease in concentration suggests that this compound is degrading. The primary factors contributing to the degradation of furan-containing diterpenoid lactones in solution include pH, temperature, light exposure, and the presence of oxidizing agents. The lactone ring may also be susceptible to hydrolysis under certain pH conditions.

Q3: What are the general structural features of this compound that might be prone to degradation?

A3: While the exact structure of this compound is not widely published, related diosbulbins possess a furan ring and a lactone moiety. The furan ring is susceptible to oxidation and can undergo ring-opening reactions. The lactone ring can be hydrolyzed, especially under basic or strongly acidic conditions.

Q4: How should I prepare and store my this compound stock solutions to minimize degradation?

A4: To minimize degradation, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. For long-term storage, solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or preferably -80°C, protected from light. For aqueous buffers, prepare fresh solutions for each experiment and use them immediately.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Impurities in the initial solid material or rapid degradation upon dissolution.- Verify the purity of the solid this compound using a suitable analytical method.- Prepare the solution in a pre-chilled, high-purity solvent and analyze immediately.
Loss of biological activity of this compound in cell culture experiments. Degradation of this compound in the aqueous cell culture medium.- Prepare a concentrated stock solution in DMSO and add it to the culture medium immediately before the experiment to achieve the final desired concentration.- Minimize the exposure of the compound to the aqueous medium before adding it to the cells.- Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility.- Use a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility.- Prepare a more dilute solution.- Ensure the pH of the buffer is compatible with the solubility of this compound.

Factors Affecting this compound Stability in Solution

The following table summarizes the key factors that can influence the degradation of this compound in solution, based on the behavior of similar compounds.

Factor Effect on Stability Recommendations for Prevention
pH Furan rings can be unstable under acidic conditions, potentially leading to ring-opening. Lactone rings are susceptible to hydrolysis at both acidic and basic pH, with the rate typically being higher at basic pH.- Maintain solutions at a neutral or slightly acidic pH (e.g., pH 5-7).- Avoid strongly acidic or basic conditions.
Temperature Higher temperatures generally accelerate the rate of chemical degradation.- Store stock solutions at low temperatures (-20°C or -80°C).- During experiments, keep solutions on ice when not in use.
Light Exposure to UV or visible light can induce photolytic degradation.- Store solutions in amber vials or wrap containers with aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Oxidation The furan moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.- Use degassed solvents for solution preparation.- Consider purging the headspace of the storage vial with an inert gas (e.g., argon or nitrogen).- Avoid the presence of peroxides or other oxidizing agents in your solvents.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • A suitable stability-indicating HPLC or UPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples at appropriate time points.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 60°C for 24 hours.

    • At the end of the study, dissolve the solid in a suitable solvent and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC/UPLC method to separate the parent compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to Stress Conditions photo Photolysis (ICH Q1B) prep_stock->photo Expose to Stress Conditions thermal Thermal Stress (Solid, 60°C) prep_stock->thermal Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Stability-Indicating HPLC/UPLC Analysis sampling->analysis characterization Characterize Degradants (e.g., LC-MS) analysis->characterization

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_furan Furan Ring Degradation cluster_lactone Lactone Ring Degradation Diosbulbin_J This compound (Furan-containing Diterpene Lactone) Oxidative_Degradation Oxidative Degradation (e.g., Ring Opening) Diosbulbin_J->Oxidative_Degradation Oxidizing agents (e.g., H2O2) Acid_Degradation Acid-Catalyzed Degradation Diosbulbin_J->Acid_Degradation Low pH Hydrolysis Hydrolysis (Acidic or Basic) Diosbulbin_J->Hydrolysis High or Low pH

Caption: Potential degradation pathways for this compound.

Technical Support Center: Optimizing LC-MS Parameters for Diosbulbin J Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the accurate detection and quantification of diosbulbin J.

Frequently Asked Questions (FAQs)

Q1: What are the initial LC-MS parameters I should consider for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase liquid chromatography (RPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended. An electrospray ionization (ESI) source in positive ion mode is typically effective for the analysis of diterpenoid lactones like this compound.

Q2: How can I optimize the mass spectrometry parameters for this compound?

A2: Optimization of MS parameters is critical for achieving high sensitivity and specificity. This involves direct infusion of a standard solution of this compound into the mass spectrometer to determine the optimal cone voltage, collision energy for the precursor to product ion transitions, and other source parameters.

Q3: What are the common challenges in analyzing this compound in biological matrices?

A3: Biological matrices such as plasma or urine can introduce significant matrix effects, leading to ion suppression or enhancement and affecting the accuracy of quantification[1][2][3][4]. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize these effects[5][6]. Additionally, diterpenoid lactones can be susceptible to in-source fragmentation, which needs to be carefully managed by optimizing the cone voltage.

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard (IS) should have similar physicochemical properties and extraction recovery to this compound, and it should not interfere with the analyte peak. A stable isotope-labeled this compound would be the best choice. If unavailable, a structurally similar compound that is not present in the sample can be used. For instance, in the analysis of a related compound, diosbulbin B, buspirone was used as an internal standard[7].

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No or Low Signal for this compound Inefficient ionization.Optimize ESI source parameters: adjust capillary voltage, source temperature, and gas flows. Ensure the mobile phase pH is suitable for protonation of this compound.
Incorrect MRM transitions.Verify the precursor and product ion m/z values for this compound. Infuse a standard solution to confirm the transitions.
Sample degradation.Ensure proper sample storage and handling. Prepare fresh samples and standards.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase or gradient.Optimize the gradient elution program. Ensure the sample solvent is compatible with the initial mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.
Inconsistent Results (Poor Reproducibility) Matrix effects.Implement a more effective sample preparation method (e.g., SPE) to remove interfering matrix components. Use a suitable internal standard to compensate for variability.[1][2][3][4]
In-source fragmentation.Carefully optimize the cone voltage to minimize fragmentation in the ion source while maintaining good sensitivity.
System instability.Check for leaks in the LC system. Ensure stable pump performance and temperature control.

Data Presentation

Optimized LC-MS/MS Parameters for Diterpenoid Lactone Analysis

The following table summarizes a set of optimized parameters for the analysis of diterpenoid lactones, which can be used as a starting point for optimizing this compound detection. These parameters should be further fine-tuned for your specific instrument and application.

Parameter Value
LC System UPLC/HPLC
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V (Requires optimization)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon
MRM Transitions for this compound
Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
[M+H]⁺Fragment 1Requires optimizationRequires optimization
[M+H]⁺Fragment 2Requires optimizationRequires optimization

Note: Specific m/z values for precursor and product ions, as well as optimized collision energy and cone voltage, need to be determined empirically by infusing a pure standard of this compound.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from methods for similar compounds and should be validated for your specific experimental conditions[7].

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of rat plasma, add 20 µL of internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 100 L/hr.

    • MRM transitions, cone voltage, and collision energy should be optimized for this compound and the internal standard.

3. Method Validation

The analytical method should be validated according to relevant guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability[8].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation Centrifugation reconstitution->centrifugation injection Injection centrifugation->injection lc_separation LC Separation (C18) injection->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor LC-MS Result for this compound check_signal Is there a signal for this compound? start->check_signal no_signal No/Low Signal check_signal->no_signal No bad_peak Poor Peak Shape check_signal->bad_peak Yes, but poor shape inconsistent Inconsistent Results check_signal->inconsistent Yes, but inconsistent check_ms Check MS Parameters (Transitions, Voltages, Gas Flows) no_signal->check_ms check_lc Check LC Conditions (Mobile Phase, Column) no_signal->check_lc check_sample Check Sample Integrity no_signal->check_sample optimize_lc Optimize LC Gradient & Sample Solvent bad_peak->optimize_lc check_column Inspect/Replace Column bad_peak->check_column improve_sample_prep Improve Sample Prep (SPE) inconsistent->improve_sample_prep optimize_cone Optimize Cone Voltage inconsistent->optimize_cone check_system Check System Stability inconsistent->check_system

Caption: Troubleshooting logic for this compound LC-MS analysis.

References

Technical Support Center: Navigating Diosbulbin J Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diosbulbin J. This resource provides essential guidance on identifying, understanding, and mitigating the potential for interference of this compound in a variety of biological assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Disclaimer: While this guide focuses on this compound, much of the detailed mechanistic understanding is extrapolated from its close structural analog, diosbulbin B. Due to the high degree of structural similarity, it is presumed that this compound will exhibit similar behavior as a Pan-Assay Interference Compound (PAIN).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a potential Pan-Assay Interference Compound (PAIN)?

A1: this compound belongs to a class of compounds known as furanonorditerpenoids. Its structural analog, diosbulbin B, has been shown to be a PAIN.[1][2] These compounds can cause false-positive results in high-throughput screenings (HTS) because they tend to react non-specifically with multiple biological targets rather than specifically with a single intended target.[1]

Q2: What is the primary mechanism of assay interference by compounds like this compound?

A2: The primary mechanism of interference is believed to be through the formation of reactive metabolites. For the related compound diosbulbin B, it has been demonstrated that it is metabolized into a reactive cis-enedial intermediate.[1] This electrophilic species can then covalently bind to nucleophilic residues on proteins, such as cysteine and lysine, leading to non-specific protein modification and, consequently, false-positive signals in many assays.[3][4]

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Assays that are sensitive to protein modification or redox activity are particularly vulnerable. This includes many fluorescence-based assays, enzyme inhibition assays where the compound can react with the enzyme, and assays that utilize components with reactive thiol groups.[5]

Troubleshooting Guides

Issue 1: Unexpectedly high hit rate for this compound in a high-throughput screen.

  • Possible Cause: this compound may be acting as a PAIN, leading to non-specific activity and false positives.

  • Troubleshooting Steps:

    • Run Control Assays: Test this compound in control assays that lack the specific biological target but contain all other assay components. A positive result in the absence of the target suggests interference.

    • Orthogonal Assays: Validate hits using a different assay technology that relies on a distinct detection principle. If this compound is active in multiple, unrelated assays, it is likely a non-specific actor.

    • Check for Time-Dependent Inhibition: Pre-incubate this compound with the target protein for varying amounts of time before initiating the assay. Covalent modifiers often exhibit time-dependent inhibition.

Issue 2: Irreproducible results with this compound between experiments.

  • Possible Cause: The formation of reactive metabolites can be influenced by the specific experimental conditions, such as the presence of metabolic enzymes (e.g., in cell-based assays or when using liver microsomes), pH, and incubation time.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and buffer compositions, are consistent across all experiments.

    • Assess Compound Stability: Evaluate the stability of this compound in your assay buffer over the time course of the experiment. Degradation could lead to the formation of reactive species.

Data on Related Compound: Diosbulbin B

The following table summarizes key findings related to the interference potential of diosbulbin B, which can serve as a valuable reference for researchers working with this compound.

ParameterObservation for Diosbulbin BImplication for this compoundReference
Mechanism of Action Forms a reactive cis-enedial intermediate via metabolic activation.Likely to form a similar reactive metabolite.[1]
Protein Targets Covalently modifies cysteine and lysine residues.Expected to react with nucleophilic amino acid residues in proteins.[3][4]
Assay Interference Acts as a Pan-Assay Interference Compound (PAIN).High potential to be a frequent hitter in HTS campaigns.[1][2]

Experimental Protocols

Protocol 1: Assessing Covalent Modification of a Target Protein

This protocol is designed to determine if this compound covalently modifies a protein of interest.

  • Incubation: Incubate the target protein with this compound (and a vehicle control) in a suitable buffer. If metabolic activation is suspected, include a source of metabolic enzymes, such as liver microsomes and NADPH.

  • Removal of Unbound Compound: Separate the protein from the unbound this compound using dialysis or a desalting column.

  • Analysis by Mass Spectrometry: Analyze the protein sample using LC-MS/MS to detect any mass shift corresponding to the adduction of this compound or its metabolite to the protein.

Protocol 2: Thiol Reactivity Assay

This protocol assesses the potential for this compound to react with thiol-containing molecules.

  • Reagents: Prepare a solution of a thiol-containing reagent, such as glutathione (GSH) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Incubation: Mix this compound with the thiol reagent and monitor the reaction over time using a spectrophotometer or fluorometer.

  • Analysis: A change in absorbance or fluorescence indicates a reaction between this compound and the thiol group.

Visualizations

Signaling_Pathway_Interference cluster_assay Biological Assay Components Target Protein Target Protein Covalent Adduct Covalent Adduct Target Protein->Covalent Adduct Substrate Substrate Reporter Molecule Reporter Molecule Reporter Molecule->Covalent Adduct This compound This compound Reactive Metabolite Reactive Metabolite This compound->Reactive Metabolite Metabolic Activation Reactive Metabolite->Covalent Adduct Covalent Modification False Positive Signal False Positive Signal Covalent Adduct->False Positive Signal

Caption: Mechanism of this compound assay interference.

Troubleshooting_Workflow start High Hit Rate Observed control Run Target-Free Control Assay start->control orthogonal Perform Orthogonal Assay control->orthogonal Signal Present no_interference Hit Potentially Valid control->no_interference No Signal time_dep Assess Time-Dependent Inhibition orthogonal->time_dep Hit Confirmed interference Interference Confirmed orthogonal->interference Hit Not Confirmed time_dep->interference Time-Dependence Observed time_dep->no_interference No Time-Dependence

Caption: Troubleshooting workflow for this compound hits.

References

Technical Support Center: Troubleshooting Diosbulbin J Cell Permeability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diosbulbin J cell permeability experiments. The content is structured in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known physicochemical properties?

A1: this compound is a furanoid norditerpene isolated from the root tubers of Dioscorea bulbifera. Its known physicochemical properties are summarized in the table below. Information on its aqueous solubility, lipophilicity (LogP), and stability in aqueous solutions is limited, which can present challenges in designing and interpreting cell permeability assays.

PropertyValueSource
Molecular Formula C₁₉H₂₂O₈ChemFaces
Molecular Weight 378.4 g/mol ChemFaces
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces
Purity >98% by HPLC is commercially availableAOBIOUS

Q2: I am observing very low or no permeability of this compound in my Caco-2 assay. What are the potential reasons?

A2: Low permeability of this compound in a Caco-2 assay can stem from several factors:

  • Poor aqueous solubility: Diterpenoid lactones are often poorly soluble in water.[1] If this compound precipitates in the aqueous assay buffer, its effective concentration at the cell surface will be very low, leading to underestimated permeability.

  • Active efflux: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that can actively pump compounds out of the cell, reducing net apical-to-basolateral transport.[2][3]

  • Metabolism: Caco-2 cells can metabolize compounds, although they have lower metabolic activity compared to liver cells.[4][5] If this compound is rapidly metabolized, the amount of intact compound reaching the basolateral side will be reduced.

  • Compound instability: this compound may be unstable in the assay buffer at physiological pH and temperature, degrading over the course of the experiment.

  • Issues with the Caco-2 monolayer: An unhealthy or poorly differentiated cell monolayer with compromised tight junctions can lead to inconsistent and unreliable permeability results.

Q3: How can I improve the solubility of this compound for my cell-based assays?

A3: For poorly soluble compounds like many diterpenoid lactones, several formulation strategies can be employed:

  • Use of co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, the final concentration in the assay medium should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.

  • Formulation with surfactants: Non-ionic surfactants like Tween 80 or Cremophor EL can be used at low concentrations to improve solubility.[6]

  • Preparation of solid dispersions: This involves dispersing the compound in a polymer matrix to enhance its dissolution rate.[7]

  • Nanosizing: Reducing the particle size of the compound can increase its surface area and dissolution rate.[8]

Q4: My this compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this suggest?

A4: A discrepancy between high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA) and low permeability in a Caco-2 assay often indicates the involvement of active efflux. PAMPA is a model for passive diffusion only, while Caco-2 cells possess active transport proteins.[9] The high PAMPA permeability suggests that this compound has the intrinsic physicochemical properties to cross a lipid membrane passively. The low Caco-2 permeability, in this context, strongly suggests that the compound is a substrate for efflux pumps like P-gp or BCRP, which are present in Caco-2 cells and actively transport it back into the apical compartment.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Possible Cause Troubleshooting Step
Poor aqueous solubility 1. Visually inspect the donor well for precipitation. 2. Measure the concentration in the donor well at the beginning and end of the assay. A significant decrease suggests precipitation. 3. Try different formulation strategies (see FAQ 3).
Active efflux 1. Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. 2. Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in A-B permeability in the presence of an inhibitor confirms the involvement of that transporter.
Metabolism 1. Analyze samples from both apical and basolateral compartments for the presence of metabolites using LC-MS/MS. 2. If significant metabolism is detected, consider using a cell line with lower metabolic activity or co-dosing with a general metabolic inhibitor.
Compound instability 1. Incubate this compound in the assay buffer under experimental conditions (37°C, pH 7.4) without cells and measure its concentration over time to assess stability.
Poor monolayer integrity 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER suggests compromised tight junctions. 2. Assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol). An increase in the permeability of the marker indicates a loss of barrier function.
Issue 2: High Variability in Permeability Results
Possible Cause Troubleshooting Step
Inconsistent cell culture 1. Standardize cell seeding density, passage number, and differentiation time (typically 21 days for Caco-2). 2. Regularly check for mycoplasma contamination.
Inaccurate pipetting 1. Use calibrated pipettes and ensure proper technique, especially when handling small volumes.
Edge effects in multi-well plates 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with buffer or media to maintain humidity.
Analytical variability 1. Ensure the LC-MS/MS method is validated for linearity, accuracy, and precision in the relevant matrix (assay buffer).[10]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for this compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed cells onto permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers using a voltohmmeter. TEER values should be >200 Ω·cm² (this value can vary between labs and passages).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.

    • Add the dosing solution of this compound (e.g., 10 µM in HBSS, with a final DMSO concentration <1%) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis by LC-MS/MS.

  • Efflux Assay (Basolateral to Apical - B to A):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of appearance of the compound in the receiver chamber

      • A = surface area of the permeable support

      • C₀ = initial concentration in the donor chamber

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the PAMPA Plate:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10 mg/mL lecithin in dodecane).

  • Preparation of Solutions:

    • Prepare the acceptor solution (e.g., HBSS at pH 7.4) and dispense it into a 96-well acceptor plate.

    • Prepare the donor solution containing this compound (e.g., 10 µM in HBSS at pH 6.5 to mimic the upper intestine).

  • Permeability Measurement:

    • Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis:

    • Calculate the effective permeability (Pe) in cm/s. The exact formula can vary depending on the specific PAMPA system and whether sink conditions are met.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis diosbulbin_j This compound Stock dosing Add Dosing Solution to Donor Well diosbulbin_j->dosing assay_buffer Assay Buffer assay_buffer->dosing caco2_monolayer Caco-2 Monolayer caco2_monolayer->dosing incubation Incubate at 37°C dosing->incubation sampling Sample Donor and Receiver Wells incubation->sampling lcms LC-MS/MS Analysis sampling->lcms calculation Calculate Papp and Efflux Ratio lcms->calculation

Caption: A generalized workflow for a Caco-2 cell permeability assay.

signaling_pathway cluster_cell Cellular Response to Diosbulbins diosbulbin Diosbulbin Compound pi3k PI3K diosbulbin->pi3k Inhibition yy1 YY1 diosbulbin->yy1 Inhibition akt AKT pi3k->akt cell_cycle Cell Cycle Arrest (G0/G1) akt->cell_cycle Regulation apoptosis Apoptosis p53 p53 yy1->p53 Upregulation p53->cell_cycle p53->apoptosis

Caption: Potential signaling pathways affected by diosbulbins, based on literature for related compounds.

troubleshooting_logic start Low Caco-2 Permeability of this compound q_pampa High PAMPA Permeability? start->q_pampa efflux Potential Efflux Substrate q_pampa->efflux Yes poor_passive Poor Passive Permeability q_pampa->poor_passive No q_solubility Solubility Issues? poor_passive->q_solubility reformulate Reformulate Compound q_solubility->reformulate Yes check_stability Check Compound Stability q_solubility->check_stability No

Caption: A decision tree for troubleshooting low Caco-2 permeability of this compound.

References

Navigating Diosbulbin J in Research: A Technical Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing diosbulbin J, this guide provides troubleshooting advice and frequently asked questions to minimize off-target effects and ensure experimental accuracy. While this compound holds therapeutic promise, its structural similarity to other diosbulbins, notably the well-studied diosbulbin B, raises concerns about off-target activities, primarily hepatotoxicity. This resource offers detailed protocols and data-driven strategies to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

The most significant off-target effect associated with diosbulbins, and by extension this compound, is hepatotoxicity.[1][2][3] This toxicity is primarily mediated by the metabolic activation of the furan ring present in the molecule by cytochrome P450 enzymes, particularly CYP3A4.[4] This metabolic process generates reactive electrophilic intermediates that can covalently bind to cellular macromolecules like proteins, leading to cellular damage and liver injury.[4][5]

Q2: How can I minimize the hepatotoxic effects of this compound in my experiments?

The primary strategy to mitigate hepatotoxicity is to inhibit the metabolic activation by CYP3A4. This can be achieved by co-administering a known CYP3A4 inhibitor. Studies have shown that compounds like glycyrrhetinic acid can attenuate diosbulbin B-induced liver injury by suppressing its metabolic activation.[6]

Q3: Are there cell lines that are more or less susceptible to diosbulbin-induced toxicity?

Yes, the susceptibility of a cell line to diosbulbin-induced toxicity is often correlated with its expression level of CYP3A4. Cell lines with higher CYP3A4 expression will more readily metabolize diosbulbin into its toxic intermediates. Therefore, when studying the on-target effects of this compound, it is advisable to use cell lines with low or negligible CYP3A4 expression to minimize confounding cytotoxic effects.

Q4: What are the known on-target signaling pathways of diosbulbins that I should be aware of?

Recent studies have elucidated the on-target effects of diosbulbins in cancer cell lines:

  • Diosbulbin B: Has been shown to directly interact with and inhibit the oncogene Yin Yang 1 (YY1). This inhibition leads to the activation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis in non-small cell lung cancer cells.[7][8]

  • Diosbulbin C: Induces G0/G1 phase cell cycle arrest and inhibits proliferation in non-small cell lung cancer cells by downregulating the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[9][10][11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of cytotoxicity observed in control cell lines. Off-target hepatotoxicity due to CYP3A4 metabolism.1. Use a cell line with low or no CYP3A4 expression. 2. Co-administer a CYP3A4 inhibitor (e.g., ketoconazole, glycyrrhetinic acid) at an appropriate concentration. 3. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line.
Inconsistent results between experimental replicates. Variability in the metabolic activity of cells.1. Ensure consistent cell passage number and confluency. 2. Standardize incubation times and drug concentrations precisely. 3. Pre-treat with a CYP3A4 inhibitor for a consistent duration before adding this compound.
Difficulty in distinguishing on-target from off-target effects. Overlapping signaling pathways affected by both intended and unintended interactions.1. Use molecular techniques (e.g., siRNA, CRISPR) to knock down the intended target of this compound to confirm that the observed effect is target-dependent. 2. Compare the effects of this compound in cell lines with and without high CYP3A4 expression.

Quantitative Data Summary

Table 1: In Vivo Hepatotoxicity Markers for Diosbulbin B in Mice

Dosage (mg/kg/day)DurationSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver GSH (μmol/g protein)
0 (Control)12 daysNormalNormalNormalNormal
1612 daysIncreasedIncreasedIncreasedDecreased
3212 daysSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
6412 daysMarkedly IncreasedMarkedly IncreasedMarkedly IncreasedMarkedly Decreased

Data synthesized from studies on diosbulbin B, which is structurally similar to this compound.[2] ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, MDA: Malondialdehyde, GSH: Glutathione.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Hepatotoxicity in Vitro

This protocol outlines a method to evaluate the potential hepatotoxicity of this compound using a liver cell line (e.g., HepG2) and measuring cell viability.

Materials:

  • HepG2 cells (or another suitable liver cell line)

  • This compound

  • CYP3A4 inhibitor (e.g., ketoconazole)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Pre-treatment (Optional): To assess the role of CYP3A4, pre-treat a subset of wells with a CYP3A4 inhibitor (e.g., 10 µM ketoconazole) for 1 hour.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of this compound to the wells (with and without the CYP3A4 inhibitor). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Co-administration of a CYP3A4 Inhibitor

This protocol describes a general method for co-administering a CYP3A4 inhibitor to mitigate this compound's hepatotoxicity in cell culture.

Materials:

  • Target cells

  • This compound

  • CYP3A4 inhibitor (e.g., glycyrrhetinic acid)

  • Appropriate cell culture reagents

Procedure:

  • Determine Optimal Inhibitor Concentration: Perform a dose-response experiment to find the highest concentration of the CYP3A4 inhibitor that does not cause significant cytotoxicity on its own.

  • Pre-incubation: Add the pre-determined optimal concentration of the CYP3A4 inhibitor to the cell culture medium and incubate for 1-2 hours before adding this compound.

  • This compound Addition: Add this compound at the desired experimental concentration.

  • Experimentation: Proceed with your planned experimental endpoint measurement (e.g., analysis of on-target effects).

  • Controls: Include controls with this compound alone and the CYP3A4 inhibitor alone to differentiate the effects.

Visualizations

Signaling Pathways

Diosbulbin_Off_Target_Pathway cluster_0 Hepatocyte cluster_1 Mitigation Strategy DJ This compound CYP3A4 CYP3A4 DJ->CYP3A4 Metabolism RM Reactive Metabolite (Electrophilic Intermediate) CYP3A4->RM Protein Cellular Proteins RM->Protein Covalent Binding Adducts Protein Adducts Protein->Adducts Damage Cellular Damage & Liver Injury Adducts->Damage Inhibitor CYP3A4 Inhibitor (e.g., Glycyrrhetinic Acid) Inhibitor->CYP3A4 Inhibition

Caption: Off-target toxicity pathway of this compound.

DiosbulbinB_On_Target_Pathway DB Diosbulbin B YY1 YY1 DB->YY1 Inhibition p53 p53 YY1->p53 Inhibition CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis

Caption: On-target signaling of diosbulbin B.

DiosbulbinC_On_Target_Pathway DC Diosbulbin C AKT AKT DC->AKT Inhibition DHFR DHFR DC->DHFR Inhibition TYMS TYMS DC->TYMS Inhibition CellCycle G0/G1 Arrest DC->CellCycle Proliferation Cell Proliferation AKT->Proliferation DHFR->Proliferation TYMS->Proliferation

Caption: On-target signaling of diosbulbin C.

References

stability testing of diosbulbin j under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available data specifically detailing the stability of diosbulbin J under various conditions. This technical support center provides a comprehensive guide for researchers to design and execute their own stability studies on this compound, based on general principles of natural product stability testing, information on related compounds like diosbulbin B, and established regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: Where can I find specific stability data for this compound?

A1: As of late 2025, specific, peer-reviewed stability studies on this compound are scarce. Researchers are encouraged to perform their own stability-indicating studies to determine its degradation profile under various stress conditions. This guide provides the foundational protocols and troubleshooting advice to conduct such studies.

Q2: What are the key factors that can affect the stability of this compound?

A2: Based on the structure of this compound, which contains a furan ring and a lactone moiety, its stability is likely influenced by:

  • pH: The lactone ring may be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light: The presence of a chromophore in the molecule suggests potential photosensitivity.[2][3][4][5][6]

  • Oxidizing agents: The furan ring and other parts of the molecule may be susceptible to oxidation.

Q3: What regulatory guidelines should I follow for stability testing?

A3: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing. Key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[7][8][9] This guideline outlines the general principles for stability testing, including storage conditions and testing frequency.

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[2][3][4][5][6] This guideline provides a systematic approach to photostability testing.[2]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[10][11][12][13] The purpose is to:

  • Identify potential degradation products.[10][12]

  • Elucidate degradation pathways.[10][12]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[11]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Column overload- Column contamination or degradation- Inappropriate mobile phase pH- Presence of active sites on the column- Reduce sample concentration.- Flush the column with a strong solvent or replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase.[14]
Baseline Drift - Column temperature fluctuation- Mobile phase composition changing over time- Contaminated detector flow cell- Column not equilibrated- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Flush the flow cell with a strong solvent.- Ensure the column is fully equilibrated with the mobile phase before injection.[14]
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase or sample- Clean the injector and flush the column.- Use high-purity solvents and filter samples before injection.- Run a blank gradient to identify the source of contamination.
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuations in flow rate- Air bubbles in the pump- Prepare mobile phase accurately and consistently.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Degas the mobile phase and purge the pump.[14][15]
Unexpected Stability Study Results
Issue Potential Cause Troubleshooting Steps
Rapid Degradation Under Mild Conditions - Presence of impurities that catalyze degradation- High reactivity of the molecule- Re-purify the this compound sample.- Investigate the inherent stability of the molecule and consider protective measures (e.g., use of antioxidants, protection from light).
No Degradation Under Harsh Conditions - Insufficient stress applied- Analytical method not stability-indicating- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time).- Re-evaluate the analytical method to ensure it can detect and separate potential degradation products.
Mass Imbalance - Formation of non-chromophoric or volatile degradation products- Adsorption of the compound or degradation products onto container surfaces- Use a universal detector (e.g., mass spectrometry) in addition to UV detection.- Use inert container materials (e.g., silanized glass).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV/Vis or DAD detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep in the dark at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial in an oven at 80°C for 48 hours.

    • At specified time points, dissolve the residue in methanol and analyze by HPLC.

  • Photostability Testing:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is critical for a stability-indicating method and must be demonstrated by showing that the peaks of the degradation products are well-resolved from the peak of this compound.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies for a Furan-Containing Diterpenoid Lactone

(Note: This table is a generalized example. Actual results for this compound must be determined experimentally.)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C, 24h15%2[M+H]⁺ = 345.1
0.1 M NaOH, RT, 24h40%3[M+H]⁺ = 363.1 (hydrolyzed)
3% H₂O₂, RT, 24h25%4[M+H]⁺ = 361.1 (oxidized)
80°C, 48h10%1[M-H₂O+H]⁺ = 327.1
Light (ICH Q1B)30%3[M+H]⁺ = 345.1

Visualizations

Degradation Pathway

The furan ring in diosbulbin-like structures is known to be susceptible to metabolic activation and degradation, often leading to reactive intermediates.[16] A potential degradation pathway for the furan moiety under oxidative or acidic conditions could involve ring opening.

G cluster_0 Putative Degradation of Furan Ring in this compound Diosbulbin_J This compound (Furan Ring Intact) Intermediate Reactive Intermediate (e.g., Epoxide) Diosbulbin_J->Intermediate Oxidation / Acid Catalysis Degradation_Product Ring-Opened Product (e.g., Dicarbonyl) Intermediate->Degradation_Product Hydrolysis G cluster_workflow General Workflow for Stability Testing start Obtain Pure This compound method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg validate_method Validate HPLC Method (ICH Q2) forced_deg->validate_method stability_study Conduct Formal Stability Studies (ICH Q1A) validate_method->stability_study analyze_samples Analyze Samples at Specified Timepoints stability_study->analyze_samples data_analysis Analyze Data & Determine Shelf-life analyze_samples->data_analysis end Report Findings data_analysis->end

References

Technical Support Center: Diosbulbin-B in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diosbulbin-B in various cell lines. The information is curated from recent studies to address common challenges and provide insights into the mechanisms of action and potential resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is resistant to cisplatin. Can diosbulbin-B help overcome this resistance?

A1: Yes, studies have shown that a low dose of diosbulbin-B can sensitize cisplatin-resistant gastric cancer (CR-GC) cells to cisplatin. This effect is mediated through the downregulation of Programmed Death-Ligand 1 (PD-L1) and the subsequent activation of the NLRP3 inflammasome, leading to pyroptotic cell death.[1][2]

Q2: What is the proposed signaling pathway for diosbulbin-B in overcoming cisplatin resistance?

A2: In cisplatin-resistant gastric cancer cells, low-dose diosbulbin-B has been shown to downregulate the expression of PD-L1.[1] This relieves the inhibition of PD-L1 on NLRP3, leading to the activation of the NLRP3 inflammasome. Activated NLRP3, along with ASC, cleaves pro-caspase-1 into active caspase-1, which in turn cleaves Gasdermin D (GSDMD) and pro-inflammatory cytokines IL-1β and IL-18. The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis, a lytic and inflammatory form of cell death, thereby re-sensitizing the cells to cisplatin.

Q3: I am observing reduced diosbulbin-B efficacy in my cell line. Could autophagy be playing a role?

A3: While direct evidence in cancer cell lines is still emerging, studies in normal human liver cells (L-02) have shown that diosbulbin-B can induce autophagy. The activation of autophagy was observed to have a protective effect against diosbulbin-B-induced apoptosis.[3] Therefore, it is plausible that cancer cells could utilize autophagy as a survival mechanism against diosbulbin-B treatment.

Q4: How can I test if autophagy is contributing to resistance in my cell line?

A4: You can investigate the role of autophagy by using pharmacological inhibitors or activators.

  • Inhibition of autophagy: Treat the cells with an autophagy inhibitor, such as 3-methyladenine (3-MA), in combination with diosbulbin-B. An increase in diosbulbin-B-induced cell death compared to diosbulbin-B alone would suggest that autophagy is a resistance mechanism.

  • Activation of autophagy: Conversely, using an autophagy activator, like rapamycin, might decrease the cytotoxic effect of diosbulbin-B.

  • Monitoring autophagy markers: You can also measure the levels of key autophagy-related proteins by Western blot. An increase in the LC3-II/LC3-I ratio and Beclin-1, and a decrease in p62, are indicative of autophagy induction.

Q5: Could cellular metabolism affect the activity of diosbulbin-B?

A5: Yes, the cytotoxicity of diosbulbin-B can be influenced by cellular metabolism, specifically by the activity of the cytochrome P450 enzyme CYP3A4. Studies have shown that diosbulbin-B is metabolized by CYP3A4 to a reactive intermediate that contributes to its cytotoxic effects. Therefore, cell lines with lower CYP3A4 expression or activity might exhibit reduced sensitivity to diosbulbin-B.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Reduced sensitivity to diosbulbin-B in a previously sensitive cell line. Upregulation of pro-survival autophagy. 1. Treat cells with diosbulbin-B in the presence and absence of an autophagy inhibitor (e.g., 3-MA or chloroquine).2. Assess cell viability (e.g., using a CCK-8 assay). A significant increase in cell death with the combination treatment suggests autophagy-mediated resistance.3. Perform Western blot analysis for autophagy markers (LC3, Beclin-1, p62) to confirm the induction of autophagy by diosbulbin-B.
Variability in diosbulbin-B effectiveness across different cell lines. Differences in CYP3A4 expression and metabolic activation. 1. Measure the baseline expression level of CYP3A4 in your panel of cell lines using qPCR or Western blot.2. Consider using a CYP3A4 inhibitor (e.g., ketoconazole) to see if it reduces the cytotoxicity of diosbulbin-B, confirming the role of metabolic activation.3. For cell lines with low CYP3A4, consider transfection to overexpress the enzyme to test for increased sensitivity.
Diosbulbin-B is not enhancing cisplatin cytotoxicity in my resistant cell line. The PD-L1/NLRP3 pathway may not be the primary resistance mechanism. 1. Assess the baseline expression of PD-L1 and NLRP3 in your cisplatin-resistant and parental cell lines by Western blot or qPCR.2. If PD-L1 is not highly expressed in the resistant line, this pathway is unlikely to be the dominant mechanism of resistance.3. Investigate other known cisplatin resistance mechanisms, such as drug efflux, DNA repair capacity, or alterations in apoptotic pathways.

Quantitative Data Summary

Table 1: Effect of Low-Dose Diosbulbin-B on Cisplatin-Resistant Gastric Cancer Cells

Cell LineTreatmentProliferation Inhibition (%)Viability Inhibition (%)
SGC7901/CDDPCisplatin (20 µg/mL)~10%~15%
DB (12.5 µM)No significant effectNo significant effect
Cisplatin + DB~45%~50%
BGC823/CDDPCisplatin (20 µg/mL)~12%~18%
DB (12.5 µM)No significant effectNo significant effect
Cisplatin + DB~55%~60%

Data are approximated from graphical representations in the source study and are intended for comparative purposes.[1]

Table 2: Key Protein Expression Changes in Response to Diosbulbin-B in Cisplatin-Resistant Gastric Cancer Cells

ProteinTreatmentChange in Expression
PD-L1Low-dose DBDecreased
NLRP3Low-dose DB + CisplatinIncreased
Cleaved Caspase-1Low-dose DB + CisplatinIncreased
IL-1βLow-dose DB + CisplatinIncreased
IL-18Low-dose DB + CisplatinIncreased
SOX2, OCT4, Nanog (Stemness markers)Low-dose DBDecreased

[1]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.

  • Treat the cells with the desired concentrations of diosbulbin-B and/or other compounds for the specified duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-PD-L1, anti-NLRP3, anti-Caspase-1, anti-LC3, anti-p62, anti-β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection system.

Spheroid Formation Assay
  • Coat a 6-well plate with a non-adherent polymer (e.g., poly-HEMA) or use ultra-low attachment plates.

  • Seed single cells at a low density (e.g., 1000 cells/well) in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Add the desired concentration of diosbulbin-B.

  • Culture for 7-10 days, replenishing the medium and compound every 2-3 days.

  • Count the number of spheroids with a diameter greater than 50 µm under a microscope.

Signaling Pathways and Workflows

diosbulbin_b_cisplatin_resistance cluster_DB Diosbulbin-B (Low Dose) cluster_cell Cisplatin-Resistant Cancer Cell DB Diosbulbin-B PDL1 PD-L1 DB->PDL1 Inhibits Expression NLRP3 NLRP3 PDL1->NLRP3 Inhibits Pro_Casp1 pro-Caspase-1 NLRP3->Pro_Casp1 Activates Cleavage (with ASC) ASC ASC ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Forms Pores Cisplatin_Sens Cisplatin Sensitivity Pyroptosis->Cisplatin_Sens Restores

Caption: Diosbulbin-B overcoming cisplatin resistance.

autophagy_resistance cluster_DB Diosbulbin-B Treatment cluster_cell Cancer Cell cluster_intervention Experimental Intervention DB Diosbulbin-B Apoptosis Apoptosis DB->Apoptosis Induces Autophagy Autophagy DB->Autophagy Induces Cell_Survival Cell Survival / Resistance Apoptosis->Cell_Survival Reduces Autophagy->Apoptosis Inhibits Autophagy->Cell_Survival Promotes Inhibitor Autophagy Inhibitor (e.g., 3-MA) Inhibitor->Autophagy

Caption: Potential role of autophagy in diosbulbin-B resistance.

experimental_workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start with Diosbulbin-B Resistant and Sensitive Cell Lines treatment Treat cells with Diosbulbin-B +/- other agents (e.g., Cisplatin, 3-MA) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability spheroid Spheroid Formation Assay treatment->spheroid western Western Blot (PD-L1, NLRP3, LC3, etc.) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr end Data Analysis and Mechanism Elucidation viability->end spheroid->end western->end qpcr->end

Caption: General experimental workflow.

References

Navigating In Vivo Studies for Diosbulbin J: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers embarking on in vivo studies with diosbulbin J. Given the limited direct experimental data available for this compound, this guide offers a framework for refining dosage by leveraging information from its well-studied analog, diosbulbin B. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during the experimental design and execution phases.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published in vivo dosage information for this compound. Where should I start?

A1: It is a common challenge to work with novel or less-studied compounds. In the absence of direct data for this compound, the recommended approach is to initiate a dose-range finding study. Information from structurally similar compounds, such as diosbulbin B, can provide a valuable starting point for selecting dose levels. Diosbulbins belong to the class of clerodane diterpenoids, which are known for their potential bioactivity and toxicity.[1][2]

Q2: What is a reasonable starting dose for a dose-range finding study of this compound?

A2: Based on in vivo studies of diosbulbin B, a starting dose for this compound could be cautiously extrapolated. For diosbulbin B, anti-tumor effects in mice have been observed in the range of 2 to 16 mg/kg, administered intraperitoneally, without significant acute toxicity. Toxicity studies in mice have used doses up to 64 mg/kg administered intragastrically, which resulted in liver injury. Therefore, for a dose-range finding study of this compound, it is advisable to start with a low dose, for instance, 1-2 mg/kg, and escalate to higher doses while closely monitoring for signs of toxicity.

Q3: What animal models are appropriate for studying diosbulbins?

A3: The choice of animal model will depend on the specific research question. For general toxicity and pharmacokinetic studies of diosbulbin B, rats and mice (such as ICR and C57BL/6) have been commonly used. For efficacy studies, the model should be relevant to the disease being investigated. For example, xenograft mouse models with human cancer cell lines (e.g., A549, PC-9) have been used to evaluate the anti-tumor effects of diosbulbin B.

Q4: What are the known toxicities associated with diosbulbins?

A4: The primary toxicity associated with diosbulbins, particularly diosbulbin B, is hepatotoxicity.[3] Studies have shown that diosbulbin B can cause liver injury, and its metabolic activation by cytochrome P450 enzymes, such as CYP3A4, plays a role in this toxicity. It is crucial to monitor liver function (e.g., serum ALT and AST levels) and perform histopathological analysis of the liver in your in vivo studies.

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed at the initial dose.
  • Problem: The selected starting dose for this compound is too high.

  • Troubleshooting Steps:

    • Immediately halt the experiment.

    • Reduce the dose significantly. Decrease the starting dose by at least 5-10 fold for the next cohort of animals.

    • Refine the dosing schedule. Consider less frequent administration to allow for clearance and reduce cumulative toxicity.

    • Change the route of administration. If using a route with high bioavailability (e.g., intravenous), consider a route with slower absorption (e.g., oral or intraperitoneal) to reduce peak plasma concentrations.

    • Conduct a thorough literature review of the toxicity of other clerodane diterpenoids to identify potential mechanisms of toxicity that may be shared with this compound.[1][2]

Issue 2: No observable effect at the highest tested dose.
  • Problem: The dose range is too low, or the compound may have low efficacy for the chosen endpoint.

  • Troubleshooting Steps:

    • Confirm compound integrity and formulation. Ensure the test article is stable and properly solubilized or suspended.

    • Gradually escalate the dose. Increase the dose in subsequent cohorts, carefully monitoring for any signs of toxicity.

    • Consider a different route of administration. A route with higher bioavailability may be necessary to achieve therapeutic concentrations.

    • Evaluate a different, more sensitive endpoint. The initial endpoint may not be the most appropriate for assessing the biological activity of this compound.

    • Perform pharmacokinetic analysis. Measure the plasma concentration of this compound to determine if it is being absorbed and reaching the target tissue.

Data Presentation: In Vivo Studies of Diosbulbin B (as a reference for this compound)

Table 1: Summary of In Vivo Efficacy Studies of Diosbulbin B

Animal ModelCell LineRoute of AdministrationDosage RangeObserved Effect
Xenograft MiceA549 (NSCLC)Intraperitoneal (i.p.)5-15 mg/kgReduced tumor volume and weight[3]
Xenograft MicePC-9 (NSCLC)Intraperitoneal (i.p.)5-15 mg/kgReduced tumor volume and weight[3]

Table 2: Summary of In Vivo Toxicity Studies of Diosbulbin B

Animal ModelRoute of AdministrationDosage RangeObserved Effect
ICR MiceIntragastric (i.g.)16-64 mg/kgLiver injury[3]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound
  • Animal Model: Male and female ICR mice, 6-8 weeks old.

  • Groups:

    • Vehicle control (e.g., saline, DMSO/Cremophor emulsion)

    • This compound Group 1: 1 mg/kg

    • This compound Group 2: 5 mg/kg

    • This compound Group 3: 15 mg/kg

    • This compound Group 4: 45 mg/kg

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).

  • Dosing Schedule: Single dose.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at 1, 4, 24, and 48 hours post-dose.

    • Record body weight daily for 7 days.

    • At the end of the study, collect blood for serum chemistry analysis (ALT, AST, etc.) and tissues for histopathological examination (especially the liver).

  • Data Analysis: Determine the maximum tolerated dose (MTD) based on clinical observations, body weight changes, and clinical pathology findings.

Mandatory Visualization

experimental_workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study start Select Starting Doses (Based on Diosbulbin B data) dose_groups Administer Single Dose to Cohorts (e.g., 1, 5, 15, 45 mg/kg) start->dose_groups monitoring Monitor for Toxicity (Clinical Signs, Body Weight) dose_groups->monitoring mtd Determine Maximum Tolerated Dose (MTD) monitoring->mtd efficacy_dosing Administer Repeated Doses (Below MTD) mtd->efficacy_dosing Inform Dose Selection tumor_measurement Measure Efficacy Endpoint (e.g., Tumor Volume) efficacy_dosing->tumor_measurement pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_measurement->pk_pd

Caption: Proposed experimental workflow for in vivo studies of this compound.

signaling_pathway Diosbulbin Diosbulbin Analogs (e.g., Diosbulbin B/C) PI3K PI3K Diosbulbin->PI3K Inhibition CellCycleArrest Cell Cycle Arrest Diosbulbin->CellCycleArrest Induction AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

Caption: Potential signaling pathways modulated by diosbulbins based on analog data.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Diosbulbin B and Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the biological activities of diosbulbin B and its isomer, diosbulbin J. While diosbulbin B has been extensively studied for its potent antitumor and notable hepatotoxic effects, there is a conspicuous absence of published data on the biological activities of this compound. This guide, therefore, provides a detailed overview of the known biological profile of diosbulbin B, alongside a clear acknowledgment of the current knowledge gap regarding this compound.

Introduction to Diosbulbins

Diosbulbins are a class of clerodane-type diterpenoid lactones isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for various ailments.[1] Several isomers, including diosbulbin B, C, I, and J, have been identified. Among these, diosbulbin B has garnered the most significant scientific attention for its pronounced biological effects.

Comparative Biological Activity Data

Due to the lack of available experimental data for this compound, a direct quantitative comparison with diosbulbin B is not possible at this time. The following table summarizes the key biological activities and associated quantitative data reported for diosbulbin B.

Biological ActivityCell Line / ModelKey FindingsIC50 / Effective DoseReference(s)
Antitumor Activity
CytotoxicityA549 (Non-small cell lung cancer)Inhibits cell proliferation44.61 µM (72h)[2]
CytotoxicityPC-9 (Non-small cell lung cancer)Inhibits cell proliferation22.78 µM (72h)[2]
Cell Cycle ArrestA549, PC-9, H1299 (NSCLC)Induces G0/G1 phase arrestNot specified[3]
ApoptosisA549, PC-9, H1299 (NSCLC)Induces apoptosisNot specified[3]
In vivo Tumor Growth InhibitionS180 sarcoma (mice)Dose-dependent tumor inhibition2-16 mg/kg[4][5]
Hepatotoxicity
CytotoxicityL-02 (Human normal liver cells)Dose-dependent decrease in cell viability50-200 µM (48h)[6]
In vivo Liver InjuryICR miceInduces liver injury16-64 mg/kg (daily for 12 days)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are crucial for the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

The antitumor cytotoxicity of diosbulbin B is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates at a density of 5 × 10³ cells/well and cultured for 24 hours.

  • Drug Treatment: The cells are then treated with various concentrations of diosbulbin B for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Tumor Xenograft Model

To evaluate the in vivo antitumor efficacy of diosbulbin B, a tumor xenograft model is often employed.

  • Tumor Cell Implantation: Human cancer cells (e.g., S180 sarcoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to control and treatment groups.

  • Drug Administration: Diosbulbin B is administered to the treatment groups, typically via intraperitoneal injection, at various doses for a specified period. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

Signaling Pathways and Mechanisms of Action

The biological activities of diosbulbin B are attributed to its modulation of several key signaling pathways.

Antitumor Mechanism of Diosbulbin B

Diosbulbin B exerts its antitumor effects primarily through the induction of cell cycle arrest and apoptosis. A key molecular target is the Yin Yang 1 (YY1) protein.[3] By inhibiting YY1, diosbulbin B upregulates the tumor suppressor p53, which in turn modulates the expression of cell cycle-related proteins (e.g., Cyclin A2, B2, CDK1, CDK2, CDK4) and apoptosis-related proteins (e.g., BCL-2, BAX).[3]

Antitumor_Mechanism_of_Diosbulbin_B Diosbulbin_B Diosbulbin B YY1 YY1 Diosbulbin_B->YY1 inhibits p53 p53 YY1->p53 inhibits Cell_Cycle_Proteins Cyclin A2, B2, CDK1/2/4 p53->Cell_Cycle_Proteins inhibits Apoptosis_Proteins BCL-2 (anti-apoptotic) BAX (pro-apoptotic) p53->Apoptosis_Proteins regulates Cell_Cycle_Arrest G0/G1 Phase Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis leads to

Figure 1. Simplified signaling pathway of diosbulbin B's antitumor activity.

Hepatotoxicity Mechanism of Diosbulbin B

The hepatotoxicity of diosbulbin B is a significant concern and is linked to its metabolic activation in the liver.[7] This process, primarily mediated by cytochrome P450 enzymes, generates reactive metabolites that can covalently bind to cellular proteins, leading to cellular dysfunction and injury.[7]

Hepatotoxicity_Mechanism_of_Diosbulbin_B Diosbulbin_B Diosbulbin B Metabolic_Activation Metabolic Activation (Cytochrome P450) Diosbulbin_B->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts covalent binding to proteins Cellular_Dysfunction Cellular Dysfunction Protein_Adducts->Cellular_Dysfunction Hepatotoxicity Hepatotoxicity Cellular_Dysfunction->Hepatotoxicity

References

Unveiling the Anticancer Potential of Diosbulbins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, diosbulbins, a class of diterpenoid lactones isolated from the tubers of Dioscorea bulbifera, have emerged as promising candidates. This guide provides a comparative analysis of the anticancer effects of two prominent members of this family, Diosbulbin B and Diosbulbin C, with a focus on their mechanisms of action, supported by experimental data. As the initial query for "Diosbulbin J" did not yield specific findings, this guide will focus on the well-documented diosbulbins B and C, assuming a likely typographical error in the original query.

Comparative Efficacy: In Vitro Cytotoxicity

The cytotoxic effects of Diosbulbin B and Diosbulbin C have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

CompoundCancer Cell LineIC50 (µM)Reference
Diosbulbin B A549 (Non-small cell lung cancer)44.61[1]
PC-9 (Non-small cell lung cancer)22.78[1]
Diosbulbin C A549 (Non-small cell lung cancer)100.2[2]
H1299 (Non-small cell lung cancer)141.9[2]
HELF (Normal lung fibroblast)228.6[2]

Key Observation: Diosbulbin B exhibits greater potency against the tested non-small cell lung cancer cell lines (A549 and PC-9) compared to Diosbulbin C, as indicated by its lower IC50 values[1][2]. Notably, Diosbulbin C shows lower cytotoxicity towards normal lung cells (HELF), suggesting a potential for selective anticancer activity[2].

Mechanisms of Action: A Tale of Two Pathways

While both Diosbulbin B and Diosbulbin C induce apoptosis and cell cycle arrest, they achieve these effects through distinct signaling pathways.

Diosbulbin B: Targeting the YY1/p53 Axis

Diosbulbin B exerts its anticancer effects by directly interacting with and inhibiting the Yin Yang 1 (YY1) oncoprotein[3]. This inhibition leads to the activation of the tumor suppressor protein p53. Activated p53 then orchestrates cell cycle arrest and apoptosis by modulating the expression of downstream targets, including a decrease in cyclins and an increase in pro-apoptotic proteins like BAX[3].

Diosbulbin C: Modulating the PI3K/AKT Pathway

Diosbulbin C, on the other hand, is believed to inhibit the proliferation of cancer cells by downregulating the PI3K/AKT signaling pathway[2][4]. The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.

In Vivo Anticancer Activity

Diosbulbin B has demonstrated significant tumor growth inhibition in xenograft mouse models. Intraperitoneal administration of Diosbulbin B at doses of 5-15 mg/kg daily for two weeks resulted in a reduction in tumor volume and weight in mice bearing A549 tumors[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Diosbulbin B or Diosbulbin C and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of diosbulbins for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., YY1, p53, p-AKT, AKT, BAX, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams illustrate the signaling pathways of Diosbulbin B and C, and a general experimental workflow for evaluating anticancer compounds.

Diosbulbin_B_Pathway Diosbulbin_B Diosbulbin B YY1 YY1 Diosbulbin_B->YY1 inhibits p53 p53 YY1->p53 inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cyclins_CDKs Cyclins/CDKs CellCycleArrest->Cyclins_CDKs downregulates BAX BAX Apoptosis->BAX upregulates

Caption: Diosbulbin B signaling pathway.

Diosbulbin_C_Pathway Diosbulbin_C Diosbulbin C PI3K PI3K Diosbulbin_C->PI3K inhibits AKT AKT PI3K->AKT activates Cell_Proliferation Cell Proliferation AKT->Cell_Proliferation promotes Cell_Survival Cell Survival AKT->Cell_Survival promotes

Caption: Diosbulbin C signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Diosbulbin Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Xenograft Xenograft Model (Mice) Cell_Viability->Xenograft Tumor_Growth Tumor Growth Measurement Xenograft->Tumor_Growth

Caption: General experimental workflow.

References

Comparative Analysis of Diosbulbin J and Other Diterpene Lactones from Dioscorea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of diterpene lactones isolated from Dioscorea species, with a primary focus on the available data for diosbulbin B and C. Despite efforts to collate comprehensive comparative data, there is a notable scarcity of published research on the specific biological activities of diosbulbin J, limiting a direct quantitative comparison. This document summarizes the existing experimental data for other prominent diosbulbins to offer a valuable resource for researchers in the field.

Introduction to Diosbulbins

Diterpene lactones are a significant class of bioactive compounds found in various plants, including those of the Dioscorea genus. Several of these compounds, known as diosbulbins, have been isolated and investigated for their pharmacological properties. The most extensively studied among these are diosbulbin B and diosbulbin C, which have demonstrated both potential therapeutic effects, particularly in oncology, and significant toxicity, most notably hepatotoxicity. Other diosbulbins, including A, D, G, and J, have also been identified, but their biological activities are less well-characterized in publicly available literature.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anticancer and toxicological properties of diosbulbin B and diosbulbin C.

Anticancer Activity

The in vitro cytotoxic activity of diosbulbin B and C has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.

Table 1: Comparative in vitro Anticancer Activity of Diosbulbins (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
Diosbulbin BA549Non-small cell lung cancer44.61[1]
PC-9Non-small cell lung cancer22.78[1]
Diosbulbin CA549Non-small cell lung cancer100.2[2]
H1299Non-small cell lung cancer141.9[2]

It is important to note that direct comparisons of IC50 values should be made with caution as experimental conditions can vary between studies.

Toxicological Data

The toxicity of diosbulbins is a critical factor in evaluating their therapeutic potential. Hepatotoxicity is a major concern associated with these compounds.

Table 2: Comparative Toxicological Data for Diosbulbins

CompoundParameterSpeciesValueReference
Diosbulbin BHepatotoxicityMiceInduces liver injury at 16-64 mg/kg (i.g.)[1]
Diosbulbin CPredicted Oral LD50Rat1.11 g/kg[2]
Cytotoxicity (Normal Cells)Human (HELF)IC50: 228.6 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

In Vitro Cytotoxicity Assay (CCK-8)
  • Cell Lines: Human non-small cell lung cancer cell lines (A549, H1299, PC-9) and normal human embryonic lung fibroblast (HELF) cells were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of diosbulbin B or C (dissolved in DMSO) for 48 hours.

  • Viability Assessment: Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay. The absorbance was measured at a specific wavelength to quantify the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Animal Toxicity Studies
  • Animal Model: In vivo hepatotoxicity of diosbulbin B was assessed in ICR mice.

  • Administration: Diosbulbin B was administered intragastrically (i.g.) daily for 12 days at doses ranging from 16 to 64 mg/kg.

  • Toxicity Evaluation: Liver injury was evaluated through histopathological examination of liver tissues and measurement of serum biochemical markers of liver function.

Signaling Pathways and Mechanisms of Action

Diosbulbin B and C have been shown to exert their anticancer effects through the modulation of specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.

Diosbulbin B Signaling Pathway

Diosbulbin B has been reported to induce G0/G1 phase arrest and apoptosis in non-small cell lung cancer cells. Mechanistic studies have shown that it can directly interact with and inhibit the oncogene Yin Yang 1 (YY1). This inhibition leads to the upregulation of the tumor suppressor p53, which in turn modulates the expression of cell cycle and apoptosis-related proteins.

Diosbulbin_B_Pathway Diosbulbin_B Diosbulbin B YY1 YY1 Diosbulbin_B->YY1 inhibits p53 p53 YY1->p53 suppresses Cell_Cycle_Arrest G0/G1 Phase Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Diosbulbin B signaling pathway in NSCLC.

Diosbulbin C Signaling Pathway

Diosbulbin C has been shown to induce G0/G1 phase cell cycle arrest in non-small cell lung cancer cells. Network pharmacology and subsequent experimental validation have identified AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS) as potential targets. Downregulation of these targets is believed to contribute to the observed cell cycle arrest.

Diosbulbin_C_Pathway Diosbulbin_C Diosbulbin C AKT1 AKT1 Diosbulbin_C->AKT1 inhibits DHFR DHFR Diosbulbin_C->DHFR inhibits TYMS TYMS Diosbulbin_C->TYMS inhibits Cell_Cycle_Arrest G0/G1 Phase Arrest AKT1->Cell_Cycle_Arrest DHFR->Cell_Cycle_Arrest TYMS->Cell_Cycle_Arrest

Caption: Postulated signaling pathway for Diosbulbin C.

Experimental Workflow

The general workflow for the evaluation of diterpene lactones from Dioscorea involves several key stages, from isolation to biological characterization.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Evaluation Plant_Material Dioscorea Plant Material Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure Diterpene Lactone Chromatography->Pure_Compound In_Vitro In Vitro Assays (e.g., Cytotoxicity) Pure_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Animal Toxicity) Pure_Compound->In_Vivo Mechanism Mechanism of Action Studies In_Vitro->Mechanism Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: General experimental workflow.

Conclusion

The available scientific literature provides valuable insights into the biological activities of certain diterpene lactones from Dioscorea, particularly the anticancer potential and associated toxicity of diosbulbin B and C. These compounds demonstrate potent effects on cancer cells, primarily through the induction of cell cycle arrest and apoptosis by targeting key signaling molecules. However, a significant knowledge gap exists regarding the pharmacological profile of other related compounds, most notably this compound. Further research, including direct comparative studies under standardized experimental conditions, is essential to fully elucidate the structure-activity relationships within this class of natural products and to identify candidates with optimal therapeutic indices for potential drug development.

References

Comparative Analysis of Diosbulbin J and Cisplatin: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "diosbulbin J" has yielded no specific experimental data regarding its mechanism of action, cytotoxicity, or effects on signaling pathways. This compound does not appear in major scientific databases under this name, suggesting it may be a rare, under-researched derivative of the diosbulbin family, or potentially a misnomer. The diosbulbin family of compounds are diterpenoids isolated from Dioscorea bulbifera, and while several members like diosbulbin B and C have been investigated for their cytotoxic properties, data on a "this compound" is not currently available in the public domain.

Therefore, a direct comparative analysis between this compound and cisplatin, as originally requested, cannot be conducted at this time due to the lack of scientific literature on this compound.

Proposed Alternative: Comparative Analysis of Diosbulbin B/C and Cisplatin

We propose to pivot the comparative analysis to diosbulbin B or diosbulbin C versus cisplatin . Both diosbulbin B and C have documented anti-cancer activities and available experimental data, making a comparison with the well-established chemotherapeutic agent cisplatin feasible and scientifically valuable.

Should you approve this revised topic, a comprehensive guide will be developed, adhering to the original core requirements, including:

  • Detailed data presentation in tabular format for easy comparison of key metrics such as IC50 values.

  • Thorough experimental protocols for the key assays cited.

  • Mandatory visualizations , including Graphviz diagrams of signaling pathways and experimental workflows.

We await your feedback on this proposed change of scope. Upon your approval, we will proceed with gathering and presenting the comparative data for diosbulbin B or C against cisplatin.

A Comparative Analysis of Diosbulbin B and C in Cancer Therapy: A Cross-Validation of Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of novel cancer therapeutics, researchers often turn to natural compounds for their unique chemical structures and potent biological activities. Among these, the diosbulbins, diterpenoid lactones isolated from the tuber of Dioscorea bulbifera, have garnered significant attention. This guide provides a comparative analysis of two prominent members of this family, Diosbulbin B and Diosbulbin C, with a focus on cross-validating their mechanisms of action through experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and underlying molecular pathways of these compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Diosbulbin B and Diosbulbin C, offering a side-by-side comparison of their efficacy and cellular effects.

Table 1: Cytotoxicity of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC) Cells [1]

Cell LineIC50 (µM)Exposure Time (h)
A549100.248
NCI-H1299141.948
HELF (Normal Lung)228.648

Table 2: Effect of Diosbulbin C on Cell Cycle Distribution in NSCLC Cells [1]

Cell LineTreatment% of Cells in G0/G1 Phase
A549ControlData not specified
Diosbulbin C (100 µM)Significantly increased
Diosbulbin C (200 µM)Significantly increased
NCI-H1299ControlData not specified
Diosbulbin C (100 µM)Significantly increased
Diosbulbin C (200 µM)Significantly increased

Table 3: Effect of Low-Dose Diosbulbin B on Cisplatin-Resistant Gastric Cancer (CR-GC) Cells [2]

Cell TreatmentEffect
Low-dose Diosbulbin B (12.5 µM) aloneNo significant effect on cell proliferation
Cisplatin (20 µg/mL) aloneResistant
Diosbulbin B + CisplatinSignificantly hindered cell growth

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of Diosbulbin B and C.

Diosbulbin C: Inhibition of NSCLC Cell Proliferation [1][3][4]

  • Cell Culture: Human NSCLC cell lines A549 and NCI-H1299, and normal human embryonic lung fibroblast (HELF) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of Diosbulbin C for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

  • Colony Formation Assay: Cells were seeded in 6-well plates and treated with Diosbulbin C. After a designated incubation period, the cells were fixed and stained with crystal violet to visualize and quantify colony formation.

  • EdU Assay: Cell proliferation was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, which detects DNA synthesis in actively dividing cells.

  • Flow Cytometry for Cell Cycle Analysis: Cells were treated with Diosbulbin C for 48 hours, harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content was then analyzed by flow cytometry to determine the cell cycle distribution.

  • Western Blotting: Protein expression levels of key cell cycle and signaling molecules (e.g., AKT, p-AKT, CDK4, CDK6, Cyclin D1) were determined by western blotting using specific primary and secondary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of target genes such as DHFR and TYMS were quantified by qRT-PCR.

Diosbulbin B: Sensitization of Gastric Cancer Cells to Cisplatin [2]

  • Cell Culture: Cisplatin-resistant gastric cancer (CR-GC) cell lines (SGC7901/CDDP and BGC823/CDDP) were maintained in appropriate culture medium.

  • Cell Proliferation and Viability Assays: Cell growth and viability were assessed using the Cell Counting Kit-8 (CCK-8) and trypan blue staining assays after treatment with Diosbulbin B, cisplatin, or a combination.

  • Apoptosis Assay: Cell apoptosis was evaluated using the Annexin V-FITC/PI double staining assay followed by flow cytometry.

  • Spheroid Formation Assay: The ability of cells to form spheroids, a measure of cancer stem cell-like properties, was assessed.

  • Western Blotting: Expression levels of proteins involved in pyroptosis (NLRP3, ASC, IL-1β, IL-18), apoptosis (cleaved Caspase-3, Bax), and cell cycle regulation (Cyclin D1, CDK2) were analyzed.

  • In Vivo Xenograft Model: Xenograft tumor models in mice were established using CR-GC cells to evaluate the in vivo efficacy of the combination treatment of Diosbulbin B and cisplatin.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate the key signaling pathways and workflows discussed.

Diosbulbin_C_Mechanism cluster_targets Molecular Targets Diosbulbin_C Diosbulbin C AKT AKT Diosbulbin_C->AKT downregulates expression/activation DHFR DHFR Diosbulbin_C->DHFR downregulates TYMS TYMS Diosbulbin_C->TYMS downregulates Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) AKT->Cell_Cycle_Progression DHFR->Cell_Cycle_Progression TYMS->Cell_Cycle_Progression Proliferation NSCLC Cell Proliferation Cell_Cycle_Progression->Proliferation

Figure 1: Proposed mechanism of action for Diosbulbin C in NSCLC.

Diosbulbin_B_Mechanism Diosbulbin_B Low-dose Diosbulbin B PD_L1 PD-L1 Diosbulbin_B->PD_L1 negatively regulates NLRP3 NLRP3 PD_L1->NLRP3 negatively regulates Pyroptosis Pyroptotic Cell Death NLRP3->Pyroptosis activates Cisplatin_Sensitivity Increased Cisplatin Sensitivity in Gastric Cancer Pyroptosis->Cisplatin_Sensitivity

Figure 2: Diosbulbin B-mediated sensitization to cisplatin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., A549, NCI-H1299, CR-GC) Treatment Treatment with Diosbulbin B/C +/- Cisplatin Cell_Culture->Treatment Proliferation_Assays Proliferation/Viability Assays (CCK-8, Colony Formation, EdU) Treatment->Proliferation_Assays Mechanism_Assays Mechanism of Action Assays (Flow Cytometry, Western Blot, qRT-PCR) Treatment->Mechanism_Assays Xenograft Xenograft Tumor Model in Mice Mechanism_Assays->Xenograft informs In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth Monitoring & Immunohistochemistry In_Vivo_Treatment->Tumor_Analysis

Figure 3: General experimental workflow for diosbulbin research.

Comparative Discussion

Diosbulbin C has demonstrated direct anticancer activity against non-small cell lung cancer by inducing G0/G1 phase cell cycle arrest.[1][4][5] This is potentially mediated through the downregulation of key proteins such as AKT, DHFR, and TYMS.[1][4][5] The relatively lower cytotoxicity of Diosbulbin C towards normal lung cells suggests a favorable therapeutic window.[1]

In contrast, the studies on Diosbulbin B highlight its role as a chemosensitizer in cisplatin-resistant gastric cancer.[2] At low doses, Diosbulbin B alone does not significantly impact cell proliferation but, when combined with cisplatin, it enhances the cytotoxic effect.[2] The proposed mechanism involves the inhibition of the PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death.[2] It is important to note that Diosbulbin B has also been associated with hepatotoxicity, a factor that requires careful consideration in its therapeutic development.[6][7]

While both compounds originate from the same plant source and exhibit anticancer properties, their mechanisms of action and potential clinical applications appear distinct. Diosbulbin C acts as a direct cytotoxic agent by halting the cell cycle, whereas Diosbulbin B functions to overcome drug resistance by inducing a specific form of programmed cell death.

The cross-validation of their mechanisms through a variety of in vitro and in vivo experimental models provides a solid foundation for their further investigation. Future research should focus on head-to-head comparisons of these compounds in various cancer models to fully elucidate their therapeutic potential and to identify biomarkers that could predict patient response. The hepatotoxicity associated with Diosbulbin B also warrants further investigation to determine if this is a class effect or specific to certain diosbulbins.

References

Independent Verification of Diosbulbin Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbins, a class of diterpenoid lactones isolated from the tuber of Dioscorea bulbifera, have garnered scientific interest for their potential therapeutic properties, particularly in oncology. This guide provides a comparative analysis of the research findings on the most studied diosbulbins, Diosbulbin B and Diosbulbin C, in the context of cancer therapy. Notably, a comprehensive literature search did not yield significant independent research findings for "Diosbulbin J," suggesting it may be a less common or more recently identified compound with limited available data.

This guide aims to offer an objective comparison of the anti-cancer activities of Diosbulbin B and C against alternative targeted therapies for non-small cell lung cancer (NSCLC), a primary indication explored in diosbulbin research. We will delve into their mechanisms of action, present available quantitative data, and provide an overview of the experimental protocols used in key studies.

Comparative Analysis of Diosbulbin B and Diosbulbin C

While both Diosbulbin B and Diosbulbin C have demonstrated anti-cancer properties, their mechanisms of action and reported potencies differ.

FeatureDiosbulbin BDiosbulbin C
Primary Anti-Cancer Activity Non-Small Cell Lung Cancer (NSCLC)[1], Gastric Cancer[2]Non-Small Cell Lung Cancer (NSCLC)[3][4][5]
Mechanism of Action Directly interacts with and inhibits the oncogene Yin Yang 1 (YY1), leading to the activation of the tumor suppressor p53. This induces G0/G1 phase cell cycle arrest and apoptosis.[1]Induces G0/G1 phase cell cycle arrest and inhibits cell proliferation by downregulating the expression and/or activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[3][4][5][6]
Reported IC50 Values Data not consistently reported in the provided search results.A549 (NSCLC cell line): 100.2 µMH1299 (NSCLC cell line): 141.9 µMHELF (normal lung cells): 228.6 µM[3]
Toxicity Profile Associated with hepatotoxicity due to metabolic activation and covalent binding to proteins.[7] Also reported to have pulmonary toxicity.[8]Predicted to have good drug-likeness properties with good water solubility and intestinal absorption, suggesting a potentially favorable safety profile.[3][4]

Comparison with Alternative Targeted Therapies for NSCLC

A key molecular target of Diosbulbin C is the AKT signaling pathway.[3][4][5] This allows for a direct comparison with established and investigational AKT inhibitors used in the treatment of NSCLC and other cancers.

FeatureIpatasertibCapivasertib
Drug Class Small molecule AKT inhibitor[9]Small molecule AKT inhibitor[10][11]
Mechanism of Action ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), preventing downstream signaling and leading to reduced cell growth and proliferation.[12][13][14]Potent and selective ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), disrupting the PI3K/AKT/mTOR signaling pathway.[6][15]
Clinical Development Stage In clinical trials for various cancers, including breast cancer.[9]Approved in combination with fulvestrant for certain types of advanced breast cancer.[15][16] Currently in Phase 2 of development for other malignancies.[11]
Indications Investigational for various cancers, often in combination with other therapies.[13]Approved for HR-positive, HER2-negative advanced breast cancer with specific genetic alterations.[16]

Signaling Pathway Diagrams

Diosbulbin C Signaling Pathway

Diosbulbin_C_Pathway cluster_cell Cancer Cell Diosbulbin_C Diosbulbin C AKT AKT Diosbulbin_C->AKT DHFR DHFR Diosbulbin_C->DHFR TYMS TYMS Diosbulbin_C->TYMS Proliferation Cell Proliferation Diosbulbin_C->Proliferation CellCycle G0/G1 Arrest Diosbulbin_C->CellCycle AKT->Proliferation DHFR->Proliferation TYMS->Proliferation

Caption: Diosbulbin C inhibits AKT, DHFR, and TYMS, leading to cell cycle arrest.

Diosbulbin B Signaling Pathway

Diosbulbin_B_Pathway cluster_cell Cancer Cell Diosbulbin_B Diosbulbin B YY1 YY1 Diosbulbin_B->YY1 p53 p53 YY1->p53 Apoptosis Apoptosis p53->Apoptosis CellCycle G0/G1 Arrest p53->CellCycle

Caption: Diosbulbin B inhibits YY1, activating p53 to induce apoptosis.

AKT Inhibitor (Ipatasertib/Capivasertib) Signaling Pathway

AKT_Inhibitor_Pathway PI3K PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation AKT_Inhibitor Ipatasertib / Capivasertib AKT_Inhibitor->AKT

Caption: AKT inhibitors block the PI3K/AKT pathway, halting cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited are summarized below.

Cell Viability Assay (CCK-8)
  • Objective: To determine the cytotoxic effect of a compound on cancer cells.

  • Method:

    • Seed A549 and NCI-H1299 (NSCLC) and HELF (normal lung) cells in 96-well plates.

    • After cell adherence, treat with varying concentrations of Diosbulbin C for 48 hours.

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.[3]

Colony Formation Assay
  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment.

  • Method:

    • Plate a low density of A549 and NCI-H1299 cells in 6-well plates.

    • Treat cells with different concentrations of Diosbulbin C.

    • Incubate for a period that allows for colony formation (typically 1-2 weeks).

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies.[3]

Western Blotting
  • Objective: To detect and quantify the expression levels of specific proteins.

  • Method:

    • Treat A549 and NCI-H1299 cells with Diosbulbin C.

    • Lyse the cells to extract total proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., AKT, p-AKT, DHFR, TYMS).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescence detection system.[3]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Method:

    • Subcutaneously inject A549, PC-9, or H1299 cells into the flanks of nude mice.

    • When tumors reach a palpable size, randomly assign mice to treatment and control groups.

    • Administer Diosbulbin B or a vehicle control to the mice (e.g., intraperitoneally).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[1]

Conclusion

The available research indicates that both Diosbulbin B and Diosbulbin C possess anti-cancer properties, particularly against non-small cell lung cancer, albeit through different mechanisms of action. Diosbulbin C appears to have a more favorable preclinical safety profile compared to the known hepatotoxicity of Diosbulbin B. The mechanism of Diosbulbin C, involving the inhibition of the AKT pathway, aligns with modern targeted therapy approaches, as exemplified by drugs like ipatasertib and capivasertib.

Further independent verification and preclinical studies are warranted to fully elucidate the therapeutic potential and safety of these natural compounds. The lack of substantial research on "this compound" highlights the need for broader investigation into the various constituents of Dioscorea bulbifera. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of diosbulbins as novel anti-cancer agents.

References

Diosbulbin J: A Potential Alternative in Oncology? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on "Diosbulbin J" is not prominently available in publicly accessible scientific literature, this guide explores the therapeutic potential of closely related compounds, Diosbulbin B and C, isolated from the plant Dioscorea bulbifera. This analysis compares their preclinical anticancer activities with established drugs for non-small cell lung cancer (NSCLC), providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as alternative therapeutic agents.

Executive Summary

Diosbulbin B and Diosbulbin C have demonstrated significant anti-cancer properties in preclinical studies, particularly against non-small cell lung cancer (NSCLC) cell lines. Their mechanisms of action involve inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways. While these compounds present a promising avenue for novel cancer therapeutics, their potential is shadowed by concerns regarding hepatotoxicity, a known side effect of Dioscorea bulbifera extracts. This guide provides a detailed comparison of Diosbulbin B and C with existing NSCLC treatments, highlighting their efficacy, mechanisms of action, and toxicity profiles to inform future research and development.

Performance Comparison: Diosbulbins vs. Standard NSCLC Therapies

The following tables summarize the in vitro efficacy and toxicity of Diosbulbin B and C compared to standard-of-care chemotherapy and targeted therapy agents used in the treatment of NSCLC.

Table 1: In Vitro Anticancer Activity Against NSCLC Cell Lines
Compound/DrugCell LineIC50 (µM)Mechanism of ActionCitation
Diosbulbin C A549100.2Downregulation of AKT, DHFR, TYMS; G0/G1 cell cycle arrest[1][2]
H1299141.9Downregulation of AKT, DHFR, TYMS; G0/G1 cell cycle arrest[1]
Diosbulbin B A549, PC-9, H1299Not specifiedInhibition of YY1, induction of p53, G0/G1 cell cycle arrest, apoptosis
Cisplatin A549~5-10 (literature values vary)DNA cross-linking, induction of apoptosis
Erlotinib EGFR-mutant NSCLC cells~0.01-1 (cell line dependent)Inhibition of EGFR tyrosine kinase[3]
Osimertinib EGFR T790M-mutant NSCLC cells~0.01-0.1 (cell line dependent)Inhibition of EGFR tyrosine kinase (including T790M mutation)[4]
Table 2: Toxicity Profile
Compound/DrugPrimary ToxicityMechanism of ToxicityCitation
Diosbulbin B Hepatotoxicity, Pulmonary toxicityOxidative stress, inhibition of fatty acid β-oxidation[5][6]
Cisplatin Nephrotoxicity, Neurotoxicity, MyelosuppressionDNA damage in healthy cells, platinum accumulation[7]
Erlotinib Rash, DiarrheaInhibition of EGFR in skin and gastrointestinal tract[3]
Osimertinib Rash, Diarrhea, Cardiac effects (QTc prolongation)Inhibition of EGFR and off-target kinases[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Diosbulbin C Signaling Pathway

Diosbulbin_C_Pathway Diosbulbin_C Diosbulbin C AKT AKT Diosbulbin_C->AKT downregulates DHFR DHFR Diosbulbin_C->DHFR downregulates TYMS TYMS Diosbulbin_C->TYMS downregulates G0_G1_Arrest G0/G1 Arrest Diosbulbin_C->G0_G1_Arrest Cell_Cycle_Progression Cell Cycle Progression AKT->Cell_Cycle_Progression DHFR->Cell_Cycle_Progression TYMS->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation G0_G1_Arrest->Proliferation

Caption: Diosbulbin C inhibits NSCLC cell proliferation by downregulating AKT, DHFR, and TYMS, leading to G0/G1 cell cycle arrest.

Diosbulbin B Signaling Pathway

Diosbulbin_B_Pathway Diosbulbin_B Diosbulbin B YY1 YY1 Diosbulbin_B->YY1 inhibits p53 p53 YY1->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Proliferation Cell Proliferation Cell_Cycle_Arrest->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: Diosbulbin B induces cell cycle arrest and apoptosis in NSCLC cells by inhibiting the oncogene YY1 and activating the tumor suppressor p53.

Experimental Workflow: In Vitro Anticancer Activity Assessment

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Seed NSCLC cells (e.g., A549, H1299) Incubate Incubate 24h Start->Incubate Treat Treat with varying concentrations of Diosbulbin C Incubate->Treat Incubate_48h Incubate 48h Treat->Incubate_48h CCK8 Cell Viability (CCK-8 Assay) Incubate_48h->CCK8 Colony_Formation Clonogenic Assay Incubate_48h->Colony_Formation Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Incubate_48h->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Incubate_48h->Western_Blot IC50_Calc Calculate IC50 CCK8->IC50_Calc Cell_Cycle_Dist Analyze Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant

Caption: A generalized workflow for evaluating the in vitro anticancer effects of Diosbulbin C on NSCLC cell lines.

Experimental Protocols

Cell Culture

Human non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H1299, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of Diosbulbin C or a vehicle control.

  • After 48 hours of incubation, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the control group, and the half-maximal inhibitory concentration (IC50) is determined.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cells are seeded in 6-well plates and treated with Diosbulbin C for 48 hours.

  • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation in the dark for 30 minutes at room temperature, the DNA content is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis
  • Cells are treated with Diosbulbin C for 48 hours, and total protein is extracted using RIPA lysis buffer.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against target proteins (e.g., AKT, DHFR, TYMS, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Diosbulbin B and C exhibit promising anticancer activity against NSCLC cell lines through distinct but effective mechanisms. Their ability to induce cell cycle arrest and apoptosis warrants further investigation. However, the significant concern of hepatotoxicity must be addressed. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogs of diosbulbins with improved efficacy and reduced toxicity.

  • In Vivo Studies: To evaluate the antitumor efficacy and safety of these compounds in animal models of NSCLC.

  • Combination Therapies: To explore the synergistic effects of diosbulbins with existing chemotherapeutic or targeted agents to enhance efficacy and potentially reduce dosages and associated toxicities.

While the direct therapeutic application of Diosbulbin B and C may be limited by their toxicity, they serve as valuable lead compounds for the development of novel, safer, and more effective anticancer drugs. The lack of information on "this compound" suggests that a broader exploration of other diterpenoids from Dioscorea bulbifera may unveil additional therapeutic candidates.

References

Unveiling Synergistic Anticancer Potential: A Comparative Analysis of Diosbulbin B and C

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "diosbulbin J" did not yield any specific research on its synergistic effects with other compounds. It is possible that this is a less-studied isomer of the diosbulbin family. However, extensive research is available on the synergistic and anticancer properties of its closely related compounds, diosbulbin B and diosbulbin C. This guide provides a comprehensive comparison of the known synergistic effects of diosbulbin B with cisplatin and explores the potential for synergistic combinations of diosbulbin C based on its established mechanisms of action.

This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of diosbulbins in combination therapies for cancer.

Diosbulbin B: Synergistic Action with Cisplatin in Gastric Cancer

Low-dose Diosbulbin-B (DB) has been shown to enhance the sensitivity of cisplatin-resistant gastric cancer (CR-GC) cells to cisplatin. This synergistic effect is primarily achieved through the modulation of the PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death.[1]

Quantitative Data Summary
Cell LineTreatmentObservationReference
SGC7901/CDDP, BGC823/CDDP (Cisplatin-Resistant Gastric Cancer)Cisplatin (20 µg/mL) + Low-dose DB (12.5 µM)Significantly hindered cell growth compared to either agent alone.[1]
SGC7901/CDDP, BGC823/CDDPCisplatin (20 µg/mL) + Low-dose DB (12.5 µM)Increased expression of pyroptosis markers (NLRP3, ASC, IL-1β, IL-18) and apoptosis markers (cleaved Caspase-3, Bax).[1]
Mechanism of Synergistic Action

Low-dose Diosbulbin-B downregulates Programmed Death-Ligand 1 (PD-L1), which in turn activates the NLRP3 inflammasome. This activation triggers pyroptosis, a form of programmed cell death, in cisplatin-treated CR-GC cells, thereby overcoming cisplatin resistance.[1]

G DB Diosbulbin B (Low-dose) PDL1 PD-L1 DB->PDL1 downregulates Apoptosis Apoptosis DB->Apoptosis Cisplatin Cisplatin CR_GC Cisplatin-Resistant Gastric Cancer Cells Cisplatin->CR_GC Cisplatin->Apoptosis Cell_Death Enhanced Cancer Cell Death NLRP3 NLRP3 Inflammasome PDL1->NLRP3 negatively regulates Pyroptosis Pyroptotic Cell Death NLRP3->Pyroptosis activates Pyroptosis->Cell_Death Apoptosis->Cell_Death

Fig. 1: Synergistic signaling pathway of Diosbulbin B and Cisplatin.

Diosbulbin C: Potential for Synergistic Combinations in Non-Small Cell Lung Cancer

While direct studies on the synergistic effects of diosbulbin C are limited, its mechanism of action in non-small cell lung cancer (NSCLC) suggests promising avenues for combination therapies. Diosbulbin C has been shown to inhibit NSCLC cell proliferation by inducing G0/G1 phase cell cycle arrest.[2][3][4]

Quantitative Data Summary
Cell LineTreatment (Diosbulbin C)IC50 ValueObservationReference
A549 (NSCLC)48h exposure100.2 µMDose-dependent suppression of cell viability.[2]
H1299 (NSCLC)48h exposure141.9 µMDose-dependent suppression of cell viability.[2]
A549, H1299100, 200, 300 µM for 48h-Significantly increased proportion of cells in the G0/G1 phase.[2]
Mechanism of Action and Potential Synergies

Diosbulbin C exerts its anticancer effects by downregulating the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[2][3][4] This mechanism suggests potential synergistic effects with:

  • PI3K/AKT/mTOR inhibitors: Combining diosbulbin C with inhibitors of this pathway could lead to a more profound suppression of cancer cell growth and survival.

  • Chemotherapeutic agents targeting DNA synthesis: Since diosbulbin C downregulates DHFR and TYMS, key enzymes in nucleotide synthesis, it could potentiate the effects of antimetabolite drugs like methotrexate or 5-fluorouracil.

  • CDK4/6 inhibitors: Given that diosbulbin C induces G0/G1 arrest, combining it with CDK4/6 inhibitors could further enhance cell cycle blockade and inhibit proliferation.

G DC Diosbulbin C AKT AKT DC->AKT downregulates DHFR DHFR DC->DHFR downregulates TYMS TYMS DC->TYMS downregulates G0G1_Arrest G0/G1 Phase Arrest DC->G0G1_Arrest NSCLC NSCLC Cells Proliferation Cell Proliferation Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle promotes DHFR->Cell_Cycle promotes TYMS->Cell_Cycle promotes Cell_Cycle->Proliferation G0G1_Arrest->Proliferation inhibits

Fig. 2: Mechanism of action of Diosbulbin C in NSCLC.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., Diosbulbin B, Cisplatin, Diosbulbin C) alone or in combination for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Treat with Compounds A->B C Add MTT Solution B->C D Incubate (4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

References

A Comparative Meta-Analysis of Diosbulbin B and C Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Anticancer and Anti-inflammatory Properties, Signaling Pathways, and Experimental Protocols

The field of natural product pharmacology continues to unveil promising therapeutic agents, with compounds derived from Dioscorea bulbifera L. attracting significant attention. Among these, the diterpene lactones diosbulbin B and diosbulbin C have emerged as potent bioactive molecules with demonstrated anticancer and anti-inflammatory activities. This guide provides a comprehensive meta-analysis of existing research on diosbulbin B and C, offering a comparative overview for researchers, scientists, and drug development professionals. Of note, no significant scientific literature was identified for "diosbulbin J," suggesting a likely typographical error in the initial query. Therefore, this analysis focuses on the well-documented diosbulbins B and C.

Comparative Analysis of Biological Activity

The cytotoxic and anti-inflammatory effects of diosbulbin B and C have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a clear comparison of their potency and efficacy.

Anticancer Activity
CompoundCell LineAssayIC50 (µM)In Vivo ModelDosageTumor Growth Inhibition (%)Reference
Diosbulbin B A549 (NSCLC)MTT44.61A549 Xenograft5-15 mg/kg (i.p.)Not specified
PC-9 (NSCLC)MTT22.78---
S180 Sarcoma--S180 Xenograft2, 4, 8, 16 mg/kg45.76, 65.91, 77.61, 86.08[1][2]
Diosbulbin C A549 (NSCLC)CCK-8100.2---[3][4]
NCI-H1299 (NSCLC)CCK-8141.9---[3][4]
HELF (Normal Lung)CCK-8228.6---[3][4]
Anti-inflammatory Activity

While direct anti-inflammatory data for diosbulbin B and C is limited, studies on other compounds from Dioscorea bulbifera provide insights into the plant's overall anti-inflammatory potential.

CompoundAssayIC50 (µM)ModelInhibition (%)Reference
Kaempferol NO Production (LPS-induced RAW264.7)46.6--[5]
Quercetin NO Production (LPS-induced RAW264.7)56.2--[5]
Myricetin NO Production (LPS-induced RAW264.7)39.0--[5]
D. bulbifera Aqueous Extract Histamine-induced paw edema-Rat42.37 (at 600 mg/kg)[6]
D. bulbifera Methanol Extract Histamine-induced paw edema-Rat34.39 (at 600 mg/kg)[6]
D. bulbifera Aqueous Extract Serotonin-induced paw edema-Rat42.04 (at 600 mg/kg)[6]
D. bulbifera Methanol Extract Serotonin-induced paw edema-Rat46.92 (at 600 mg/kg)[6]

Signaling Pathways

Diosbulbin B and C exert their biological effects through distinct signaling pathways. Understanding these mechanisms is crucial for target identification and drug development.

Diosbulbin B: YY1/p53-Mediated Apoptosis and Cell Cycle Arrest

Diosbulbin B has been shown to directly interact with and inhibit the oncogenic transcription factor Yin Yang 1 (YY1).[7] This inhibition leads to the activation of the tumor suppressor p53.[7] Activated p53 then transcriptionally regulates downstream targets to induce G0/G1 phase cell cycle arrest and apoptosis.[7] Key downstream effectors include the downregulation of cyclins (A2, B2), cyclin-dependent kinases (CDK1, CDK2, CDK4), and the anti-apoptotic protein BCL-2, alongside the upregulation of the pro-apoptotic protein BAX.[7]

DiosbulbinB_Pathway DiosbulbinB Diosbulbin B YY1 YY1 DiosbulbinB->YY1 p53 p53 YY1->p53 Cyclins_CDKs Cyclin A2/B2 CDK1/2/4 p53->Cyclins_CDKs Bcl2 BCL-2 p53->Bcl2 BAX BAX p53->BAX CellCycleArrest G0/G1 Phase Cell Cycle Arrest Cyclins_CDKs->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis BAX->Apoptosis

Figure 1: Diosbulbin B signaling pathway.

Diosbulbin C: Downregulation of the AKT Signaling Pathway

Diosbulbin C has been found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by downregulating the expression and activation of AKT, a key kinase in cell survival pathways.[3][8] This inhibition, along with the downregulation of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS), leads to G0/G1 phase cell cycle arrest.[3][8]

DiosbulbinC_Pathway DiosbulbinC Diosbulbin C AKT AKT DiosbulbinC->AKT DHFR DHFR DiosbulbinC->DHFR TYMS TYMS DiosbulbinC->TYMS CellCycleProgression Cell Cycle Progression AKT->CellCycleProgression DHFR->CellCycleProgression TYMS->CellCycleProgression CellProliferation Cell Proliferation CellCycleProgression->CellProliferation

Figure 2: Diosbulbin C signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key assays cited in the reviewed literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer properties of compounds like diosbulbin B and C.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Culture (e.g., A549, PC-9) Cytotoxicity Cytotoxicity Assay (MTT / CCK-8) CellCulture->Cytotoxicity ColonyFormation Colony Formation Assay Cytotoxicity->ColonyFormation CellCycle Cell Cycle Analysis (Flow Cytometry) ColonyFormation->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI) CellCycle->Apoptosis WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot Xenograft Xenograft Model (e.g., Nude Mice) WesternBlot->Xenograft TumorMeasurement Tumor Volume/Weight Measurement Xenograft->TumorMeasurement IHC Immunohistochemistry (IHC) TumorMeasurement->IHC

Figure 3: General experimental workflow.

Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., diosbulbin B or C) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT assay, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9] For CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.[3]

  • For MTT assay, dissolve the formazan crystals with a solubilization solution (e.g., DMSO).[9]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

Objective: To assess the ability of single cells to proliferate and form colonies after treatment with a compound.

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treat the cells with the test compound at different concentrations for a specified duration (e.g., 24 hours).

  • Remove the compound-containing medium and replace it with fresh medium.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with a solution like 4% paraformaldehyde.

  • Stain the colonies with a staining solution such as 0.5% crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for a specified time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

  • Treat cells with the test compound for the desired duration.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15-20 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

Objective: To detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.

Protocol:

  • Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., AKT, p-AKT, YY1, p53) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Safety Operating Guide

Personal protective equipment for handling Diosbulbin J

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diosbulbin J. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary and Quantitative Data

ParameterValueSource
GHS Classification (for Diosbulbin B) Acute toxicity, Oral (Category 4)[3]
Acute aquatic toxicity (Category 1)[3]
Chronic aquatic toxicity (Category 1)[3]
Storage Temperature -20°C (as powder) or -80°C (in solvent)[3]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[1][2] The following table summarizes the recommended PPE for handling this compound.

Body PartPPEStandard/Specification
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166
Hands Chemical-resistant gloves (e.g., disposable nitrile). Double gloving is recommended.Inspect for damage before use. Change immediately if contaminated.
Body A long-sleeved laboratory coat, buttoned. Consider disposable gowns for procedures with a higher risk of contamination.Protective clothing should not be worn outside the laboratory.
Respiratory A respirator may be required if there is a risk of generating aerosols or dust and engineering controls are insufficient.A formal respiratory protection program is necessary if respirators are used.
Feet Closed-toe, closed-heel shoes.---

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in a Fume Hood/BSC B->C D Weigh and Prepare Solutions in Containment C->D Proceed to handling E Perform Experiment D->E F Transport in Sealed, Secondary Containers E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Training: All personnel must be trained on the hazards and safe handling procedures for this compound before working with the compound.[1][2]

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize the risk of inhalation exposure.[1][2][9]

  • Weighing: When handling the solid form, use "static-free" disposable gloves to prevent dispersal.[2] Weighing should be done in a fume hood or other ventilated enclosure.

  • Solution Preparation: Prepare solutions over plastic-backed absorbent pads to contain any spills.[9]

  • Transport: When moving this compound within the laboratory or to other locations, use sealed, leak-proof, and non-breakable secondary containers.[9]

  • Centrifugation: If centrifugation is necessary, use sealed centrifuge tubes and safety cups or sealed rotors. Open containers inside a BSC after centrifugation.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[10][11] Do not eat, drink, or apply cosmetics in the laboratory.[3][10]

Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Contain: For small spills, cover the area with absorbent material to prevent spreading.[2]

  • Decontaminate: Use an appropriate decontamination solution to clean the spill area.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.[2]

Disposal Plan:

  • Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent pads, must be considered hazardous waste.

  • Collection: Collect all contaminated waste in clearly labeled, leak-proof containers.[3]

  • Inactivation: Depending on institutional guidelines, chemical inactivation of the waste may be required before disposal.[1]

  • Final Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[3] Do not dispose of this compound down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.